Z-ATAD-FMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H33FN4O9 |
|---|---|
Molecular Weight |
540.5454 |
Purity |
95/98% |
Origin of Product |
United States |
Foundational & Exploratory
Z-ATAD-FMK: An In-depth Technical Guide to its Mechanism of Action as a Specific Caspase-12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-ATAD-FMK (carbobenzoxy-Ala-Thr-Ala-Asp-fluoromethylketone) is a potent and specific, cell-permeable, irreversible inhibitor of caspase-12, a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions and its effects on cellular signaling pathways. This document synthesizes available data on its inhibitory properties, provides illustrative experimental protocols, and visualizes the complex biological processes it modulates.
Introduction to this compound
This compound is a synthetic peptide derivative designed to specifically target and inhibit the activity of caspase-12.[1] Its structure incorporates several key features that contribute to its potency and utility in research:
-
Peptide Sequence (ATAD): The tetrapeptide sequence Ala-Thr-Ala-Asp is recognized by the substrate-binding pocket of caspase-12.
-
Benzyloxycarbonyl (Z) group: The N-terminal Z group enhances the cell permeability of the inhibitor, allowing it to effectively reach its intracellular target.[2]
-
Fluoromethylketone (FMK) group: This reactive group at the C-terminus forms a covalent bond with the cysteine residue in the active site of caspase-12, leading to irreversible inhibition.[2]
By specifically targeting caspase-12, this compound serves as a critical tool for elucidating the mechanisms of ER stress-induced apoptosis and for exploring potential therapeutic interventions in diseases where this pathway is implicated.[1]
Core Mechanism of Action: Irreversible Inhibition of Caspase-12
The primary mechanism of action of this compound is the irreversible inactivation of caspase-12. This process can be broken down into two key steps:
-
Competitive Binding: this compound acts as a substrate analog, with its ATAD peptide sequence competitively binding to the active site of caspase-12.
-
Covalent Modification: Following binding, the fluoromethylketone group reacts with the catalytic cysteine residue in the caspase-12 active site, forming a stable thioether linkage. This covalent modification permanently inactivates the enzyme.[2]
This irreversible inhibition prevents caspase-12 from cleaving and activating its downstream targets, thereby blocking the propagation of the apoptotic signal originating from the endoplasmic reticulum.
Modulation of Cellular Signaling Pathways
This compound's inhibition of caspase-12 has significant downstream effects on cellular signaling, primarily by blocking the ER stress-induced apoptotic cascade.
The Endoplasmic Reticulum Stress-Induced Apoptosis Pathway
Prolonged or severe ER stress, caused by factors such as the accumulation of unfolded proteins, disruption of calcium homeostasis, or glucose deprivation, triggers an apoptotic response. Caspase-12 is a key initiator caspase in this pathway.
The signaling cascade proceeds as follows:
-
ER Stress Sensors: Stress within the ER is detected by transmembrane proteins, most notably IRE1 (Inositol-requiring enzyme 1).
-
Recruitment and Dimerization: Upon activation, IRE1 recruits TNF receptor-associated factor 2 (TRAF2). This leads to the clustering of pro-caspase-12 molecules on the cytosolic side of the ER membrane.
-
Caspase-12 Activation: The proximity induced by this clustering facilitates the auto-catalytic cleavage and activation of pro-caspase-12.
-
Downstream Caspase Activation: Activated caspase-12 then cleaves and activates pro-caspase-9.[1]
-
Execution Phase: Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which then orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates.
This compound's Point of Intervention
This compound intervenes at a critical juncture in this pathway by directly and irreversibly inhibiting activated caspase-12. This blockade prevents the activation of caspase-9 and, consequently, caspase-3, effectively halting the progression of ER stress-mediated apoptosis.[1]
Quantitative Data
While a specific IC50 value for this compound's inhibition of purified caspase-12 is not consistently reported in publicly available literature, its effective concentration in cellular assays has been established.
| Parameter | Value | Cell Type/System | Reference |
| Effective Inhibitory Concentration | 20 µM | Myoblasts (in vitro) | [3] |
| Typical Working Concentration Range | 50 nM - 100 µM | Various cell cultures | [2] |
Note: The optimal concentration of this compound is cell-type and stimulus-dependent and should be determined empirically for each experimental system.
Visualizing the Mechanism and Pathways
This compound Mechanism of Action
Caption: this compound irreversibly binds to active caspase-12, forming an inactive complex.
ER Stress-Induced Apoptosis Signaling Pathway
Caption: this compound blocks ER stress-induced apoptosis by inhibiting caspase-12 activation.
Experimental Protocols
The following are representative protocols for the use of this compound in cell culture experiments. These should be adapted and optimized for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, high-purity DMSO to create a stock solution, for example, 20 mM.[2]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.[2]
In Vitro Inhibition of ER Stress-Induced Apoptosis
This protocol provides a general framework for assessing the inhibitory effect of this compound on apoptosis induced by an ER stressor (e.g., tunicamycin or thapsigargin).
Materials:
-
Cell line of interest cultured in appropriate medium
-
ER stress-inducing agent (e.g., tunicamycin)
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or dishes and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in culture medium at the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM). A vehicle control (DMSO at the same final concentration as the highest this compound dose) should also be prepared.
-
Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Pre-incubate the cells for a period of 1-2 hours at 37°C in a humidified CO2 incubator.
-
-
Induction of ER Stress:
-
Following the pre-incubation, add the ER stress-inducing agent (e.g., tunicamycin at a pre-determined effective concentration) to the wells, except for the untreated control wells.
-
Incubate the cells for the desired period to induce apoptosis (e.g., 12, 24, or 48 hours).
-
-
Apoptosis Assay:
-
At the end of the incubation period, harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Stain the cells for apoptosis markers according to the manufacturer's protocol of the chosen apoptosis detection kit (e.g., Annexin V/PI staining).
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells in each treatment group.
-
Expected Outcome: Cells pre-treated with this compound are expected to show a significant reduction in the percentage of apoptotic cells upon induction of ER stress compared to cells treated with the ER stressor alone.
Western Blot Analysis of Caspase Cleavage
This protocol can be used to visualize the inhibitory effect of this compound on the cleavage of downstream caspases.
Materials:
-
Cell lysates from the experiment described in 6.2.
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cleaved caspase-9 and cleaved caspase-3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against cleaved caspase-9 and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip and re-probe the membrane with a loading control antibody.
-
Expected Outcome: Lysates from cells treated with an ER stressor will show bands corresponding to cleaved caspase-9 and cleaved caspase-3. In contrast, lysates from cells pre-treated with this compound before the ER stress induction will show a significant reduction or absence of these cleavage bands, demonstrating the inhibitory effect of this compound on the caspase cascade.
Conclusion
This compound is an invaluable research tool for the specific and irreversible inhibition of caspase-12. Its mechanism of action, centered on the covalent modification of the caspase-12 active site, allows for the precise dissection of the endoplasmic reticulum stress-induced apoptosis pathway. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the complex roles of caspase-12 in health and disease. Further research to determine a precise IC50 value and to explore its in vivo efficacy will continue to enhance the utility of this potent and specific inhibitor.
References
Z-ATAD-FMK: A Targeted Inhibitor of Caspase-12 in Endoplasmic Reticulum Stress-Induced Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Endoplasmic reticulum (ER) stress is a critical cellular process implicated in a variety of diseases, including neurodegenerative disorders, diabetes, and ischemia. Prolonged ER stress can trigger apoptosis, a form of programmed cell death, through the activation of specific signaling pathways. A key mediator in this process is caspase-12, an ER-resident cysteine protease. Z-ATAD-FMK (Benzyloxycarbonyl-Ala-Thr-Ala-Asp-fluoromethylketone) has emerged as a valuable research tool for investigating the role of caspase-12 in ER stress-induced apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, specificity, and its application in experimental settings. Detailed protocols for inducing ER stress and assessing caspase activity are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this specific caspase inhibitor.
Introduction to this compound and Caspase-12
The endoplasmic reticulum is a vital organelle responsible for protein folding, modification, and transport. Perturbations to its function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.
Caspase-12, a member of the caspase family of proteases, plays a central role in initiating apoptosis under conditions of excessive ER stress.[1][2] Unlike other caspases involved in the extrinsic or intrinsic apoptosis pathways, caspase-12 is primarily localized to the ER membrane.[3] Upon activation by ER stress, caspase-12 is cleaved and initiates a downstream cascade that ultimately leads to cell death.[3]
This compound is a synthetic, cell-permeable peptide inhibitor designed to specifically target and irreversibly inhibit the activity of caspase-12.[4][5] Its peptide sequence, ATAD (Ala-Thr-Ala-Asp), mimics the cleavage site recognized by caspase-12. The fluoromethylketone (FMK) group at the C-terminus forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition.[4] This specificity makes this compound a crucial tool for elucidating the precise role of caspase-12 in various pathological conditions.
Biochemical and Physical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Full Name | Benzyloxycarbonyl-Alanine-Threonine-Alanine-Aspartic acid (O-methyl)-fluoromethylketone | [4] |
| Abbreviation | This compound | [4] |
| Molecular Formula | C24H33FN4O9 | |
| Molecular Weight | 540.54 g/mol | |
| Appearance | Lyophilized solid | |
| Purity | >95% | |
| Solubility | Soluble in DMSO (e.g., to 20 mM) | |
| Storage | Store lyophilized at -20°C. Reconstituted solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. | [4] |
| Cell Permeability | Yes | [4][5] |
| Mechanism of Inhibition | Irreversible covalent binding to the active site of the caspase. | [4] |
Data Presentation: Inhibitory Profile of this compound
While this compound is widely cited as a specific caspase-12 inhibitor, publicly available quantitative data on its inhibitory constants (IC50 or Ki values) against a broad panel of caspases is limited. Commercial suppliers describe it as a "specific" inhibitor for caspase-12. Some sources also indicate that this compound reduces the activity of caspase-9.[6][7] The lack of comprehensive, peer-reviewed quantitative data highlights an area for future investigation to fully characterize the selectivity profile of this inhibitor.
For comparison, Table 2 presents typical inhibitory concentrations for the well-characterized pan-caspase inhibitor, Z-VAD-FMK.
| Inhibitor | Target Caspases | Reported IC50 Range (in vitro) | Reference(s) |
| This compound | Primarily Caspase-12; also affects Caspase-9 | Not readily available in public domain | [6][7] |
| Z-VAD-FMK | Broad-spectrum (pan-caspase) | 0.0015 - 5.8 µM |
Researchers are encouraged to perform their own dose-response experiments to determine the optimal and specific inhibitory concentration of this compound for their particular experimental system.
Signaling Pathways
ER Stress-Induced Apoptosis via Caspase-12
ER stress triggers the activation of several transmembrane proteins, including inositol-requiring enzyme 1 (IRE1). Upon activation, IRE1 can recruit TNF receptor-associated factor 2 (TRAF2), which in turn is thought to mediate the clustering and activation of pro-caspase-12.[8] Activated caspase-12 can then cleave and activate downstream effector caspases, such as caspase-9 and subsequently caspase-3, leading to the execution of apoptosis.[6][7] this compound acts by directly inhibiting the proteolytic activity of caspase-12, thereby blocking this signaling cascade at a key initiation point.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Testing ER stress induction in Cultured Induced Neurons via measuring ATF4 protein level or XBP-1 mRNA spli... [protocols.io]
- 3. Caspase-12 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
The Role of Z-ATAD-FMK in Endoplasmic Reticulum Stress-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoplasmic Reticulum (ER) stress is a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen, triggering a complex signaling network known as the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, prolonged or severe ER stress leads to apoptosis. A key mediator implicated in this process is caspase-12, an ER-resident caspase. This technical guide provides an in-depth exploration of the role of Z-ATAD-FMK, a specific inhibitor of caspase-12, in mitigating ER stress-induced apoptosis. We will delve into the molecular pathways, present available quantitative data, detail experimental protocols for studying this phenomenon, and provide visualizations of the key processes.
Introduction to ER Stress and Apoptosis
The endoplasmic reticulum is a vital organelle responsible for protein synthesis, folding, and modification, as well as calcium homeostasis. Perturbations to these functions, caused by factors such as glucose deprivation, hypoxia, viral infections, or mutations leading to protein misfolding, result in ER stress. To cope with this, the cell activates the UPR, which is orchestrated by three main sensor proteins: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6).
The UPR aims to restore ER homeostasis by:
-
Attenuating global protein synthesis to reduce the protein load.
-
Upregulating the expression of chaperone proteins to aid in protein folding.
-
Enhancing ER-associated degradation (ERAD) to clear misfolded proteins.
However, if these adaptive measures fail and ER stress persists, the UPR switches from a pro-survival to a pro-apoptotic response. This programmed cell death is a critical mechanism to eliminate damaged cells and is implicated in various pathologies, including neurodegenerative diseases, diabetes, and ischemia-reperfusion injury.
The ER Stress-Induced Apoptotic Signaling Pathway
The transition from a cytoprotective UPR to a pro-apoptotic outcome involves the activation of specific signaling cascades. One of the central, albeit debated, players in this process is caspase-12 . Located on the cytosolic side of the ER membrane, pro-caspase-12 is believed to be activated under conditions of severe ER stress.
The activation of caspase-12 is thought to occur through several mechanisms, including proteolytic cleavage by calpains, which are activated by the release of calcium from the stressed ER. Once activated, caspase-12 can initiate a caspase cascade, leading to the activation of downstream effector caspases, such as caspase-3, ultimately resulting in apoptosis.[1] Some studies suggest that caspase-12 can directly cleave and activate pro-caspase-9.[1] However, other research indicates that caspase-12 activation might occur downstream of the mitochondrial apoptotic pathway, which is initiated by other ER stress-induced factors.[2]
Another critical component of the ER stress-induced apoptotic pathway is the transcription factor CHOP (C/EBP homologous protein), which is upregulated by all three branches of the UPR. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.
Below is a diagram illustrating the signaling pathways involved in ER stress-induced apoptosis and the point of intervention for this compound.
This compound: A Specific Caspase-12 Inhibitor
This compound (Benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible inhibitor of caspase-12.[3][4] The fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to its irreversible inactivation.[5] The peptide sequence (ATAD) is designed to mimic the substrate recognition site of caspase-12, conferring specificity.
By specifically targeting caspase-12, this compound serves as a valuable tool for elucidating the precise role of this caspase in ER stress-induced apoptosis. Its use in experimental models allows for the dissection of the caspase-12-dependent pathway from other apoptotic signaling routes that may be co-activated during ER stress. Furthermore, some evidence suggests that this compound may also reduce the activity of caspase-9.[3]
Quantitative Data on the Efficacy of this compound
While the qualitative role of this compound in preventing ER stress-induced apoptosis is established, comprehensive quantitative data in tabular format remains sparse in the literature. Most studies present findings in graphical formats. Below is a summary of available quantitative and semi-quantitative data.
Table 1: Effect of this compound on Apoptosis and Caspase Activity
| Cell Type | Stress Inducer | This compound Concentration | Measured Endpoint | Result | Reference |
| Myoblasts | Mechanical Stretch | 20 µM | Apoptosis (Annexin V) | Partial but significant suppression of apoptosis | [6] |
| Annular Cells | Not Specified | Not Specified | Apoptosis | Suppression of apoptosis | [7] |
| Annular Cells | Not Specified | Not Specified | Caspase-9 Activity | Reduction in activity | [7] |
Note: The study on myoblasts induced apoptosis via mechanical stretch, which can involve an ER stress component, but is not a classical ER stress inducer like tunicamycin or thapsigargin.
Table 2: Typical Working Concentrations for Caspase Inhibitors
| Inhibitor | Target | Typical Working Concentration | Reference |
| This compound | Caspase-12 | 50 nM - 100 µM | [2] |
| Z-VAD-FMK | Pan-caspase | 10 µM - 50 µM | [8] |
Note: The optimal concentration of this compound is cell-type and stimulus-dependent and should be determined empirically.
Detailed Experimental Protocols
To facilitate research in this area, we provide detailed protocols for key experiments used to study the effects of this compound on ER stress-induced apoptosis.
Induction of ER Stress in Cell Culture
ER stress can be induced using various chemical agents. Tunicamycin and thapsigargin are two of the most commonly used inducers.
-
Tunicamycin: An inhibitor of N-linked glycosylation.
-
Working Concentration: 2.5 - 10 µg/mL
-
Incubation Time: 5 - 24 hours
-
-
Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.
-
Working Concentration: 0.1 - 1 µM
-
Incubation Time: 5 - 24 hours
-
Protocol:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of tunicamycin or thapsigargin in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the ER stress inducer.
-
For inhibitor studies, pre-incubate the cells with this compound (or vehicle control) for 1-2 hours before adding the ER stress inducer.
-
Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO₂.
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect the expression and cleavage of key proteins in the ER stress and apoptotic pathways, such as CHOP, pro-caspase-12, cleaved caspase-12, and cleaved PARP.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-caspase-12, anti-CHOP, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of specific caspases using a fluorogenic substrate.
Protocol:
-
Prepare cell lysates as described for Western blotting.
-
In a 96-well black plate, add cell lysate to each well.
-
Prepare a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-ATAD-AFC for caspase-12).
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
The fluorescence intensity is proportional to the caspase activity.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Harvest the cells (including the supernatant for suspension cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Experimental and Logical Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the role of this compound in ER stress-induced apoptosis.
Conclusion and Future Directions
This compound is a critical tool for investigating the role of caspase-12 in ER stress-induced apoptosis. While the precise signaling cascade and the quantitative contribution of caspase-12 to apoptosis may be cell-type and stimulus-dependent, its inhibition consistently demonstrates a protective effect. The provided protocols and workflows offer a robust framework for researchers to explore these mechanisms further.
Future research should focus on generating more comprehensive quantitative data on the dose-dependent effects of this compound in various cell models of ER stress. Elucidating the exact upstream activators of caspase-12 and its downstream substrates will be crucial for a complete understanding of this apoptotic pathway. Furthermore, investigating the therapeutic potential of targeting the caspase-12 pathway in diseases characterized by excessive ER stress-induced apoptosis is a promising avenue for drug development.
References
- 1. z-VAD-fmk inhibits peptide:N-glycanase and may result in ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Activated ERBB2/Her2 licenses sensitivity to apoptosis upon endoplasmic reticulum stress through a PERK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]
- 8. Activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway in human lung cancer cells by the new synthetic flavonoid, LZ-205 - PMC [pmc.ncbi.nlm.nih.gov]
Z-ATAD-FMK and the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival mechanism, prolonged ER stress can trigger apoptosis. One of the key mediators of ER stress-induced apoptosis is caspase-12. This technical guide provides an in-depth overview of the interplay between the UPR and the caspase-12 inhibitor, Z-ATAD-FMK. We will explore the signaling pathways of the UPR, the mechanism of action of this compound, and its effects on cellular fate. This document consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways to serve as a comprehensive resource for professionals in the field.
Introduction to the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Attenuating global protein synthesis to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER-resident chaperones and folding enzymes to enhance the protein-folding capacity.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
In mammals, the UPR is initiated by three ER-transmembrane sensor proteins:
-
Inositol-requiring enzyme 1 (IRE1α): Possesses both kinase and endoribonuclease (RNase) activity.
-
PKR-like ER kinase (PERK): A kinase that phosphorylates the eukaryotic initiation factor 2α (eIF2α).
-
Activating transcription factor 6 (ATF6): A transcription factor that is cleaved upon ER stress.
If these adaptive responses fail to resolve the ER stress, the UPR shifts towards a pro-apoptotic program, eliminating the damaged cell.
The Role of Caspase-12 in ER Stress-Induced Apoptosis
Caspase-12, a member of the caspase family of proteases, plays a specialized role in initiating apoptosis in response to ER stress.[1][2][3] Unlike other caspases involved in the extrinsic or intrinsic apoptosis pathways, caspase-12 is primarily localized to the ER membrane.[2] Upon prolonged or severe ER stress, pro-caspase-12 is cleaved and activated, initiating a downstream caspase cascade that culminates in apoptosis.
This compound: A Specific Inhibitor of Caspase-12
This compound (Benzyloxycarbonyl-Ala-Thr-Ala-Asp-fluoromethylketone) is a synthetic, cell-permeable, and irreversible inhibitor of caspase-12.[4] Its mechanism of action involves the fluoromethylketone (FMK) group, which forms a covalent bond with the catalytic cysteine residue in the active site of caspase-12, thereby permanently inactivating the enzyme.[5] By specifically targeting caspase-12, this compound serves as a valuable tool for investigating the role of this caspase in ER stress-induced apoptosis and as a potential therapeutic agent for diseases associated with excessive ER stress.
Signaling Pathways
The interplay between the UPR and caspase-12 activation is a complex process. The following diagrams illustrate the key signaling pathways involved.
Figure 1: The three branches of the Unfolded Protein Response (UPR) pathway.
Figure 2: ER stress-induced apoptosis and the inhibitory action of this compound.
Quantitative Data on this compound and the UPR
Direct quantitative data on the dose-dependent effects of this compound on the activation of UPR sensor proteins (PERK, IRE1α, and ATF6) is limited in the current literature. The primary role of this compound is established as a downstream inhibitor of the UPR-induced apoptotic cascade. The available quantitative data primarily pertains to the concentrations of this compound used in various experimental settings to achieve inhibition of caspase-12 and subsequent apoptosis.
| Parameter | Value | Cell Type / Model | Experimental Context | Reference |
| Working Concentration | 50 nM - 100 µM | Various cell lines in culture | Inhibition of apoptosis | [5] |
| Typical Concentration | 20 µM | Myoblasts | Suppression of stretch-induced apoptosis | [6] |
| Solubility in DMSO | up to 20 mM | N/A | Stock solution preparation | [7] |
Note: The optimal working concentration of this compound is cell-type and stimulus-dependent and should be determined empirically.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on the UPR and ER stress-induced apoptosis.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will allow for optimal growth and response to treatment. For example, seed cells in 6-well plates at a density of 2 x 105 cells/well.
-
Induction of ER Stress: After allowing cells to adhere overnight, induce ER stress using a known agent such as tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 1-5 µM).
-
This compound Treatment: Co-treat cells with the desired concentration of this compound (e.g., 10-50 µM) or a vehicle control (DMSO). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Incubation: Incubate the cells for a specified time course (e.g., 6, 12, 24 hours) depending on the endpoint being measured.
Western Blot Analysis of UPR Markers
This protocol allows for the detection of key UPR proteins and their activation status.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UPR markers (e.g., anti-p-PERK, anti-PERK, anti-p-IRE1α, anti-IRE1α, anti-ATF6, anti-CHOP, anti-GRP78, anti-cleaved caspase-12, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 3: A typical workflow for Western blot analysis.
RT-PCR for XBP1 Splicing
This assay is a hallmark of IRE1α activation.
-
RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward primer example: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse primer example: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis:
-
Run the PCR products on a high-resolution agarose gel (e.g., 3%).
-
Unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands due to the 26-base pair difference in size.
-
Apoptosis Assays
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in PBS.
-
-
TUNEL Reaction:
-
Incubate cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's protocol.
-
-
Visualization: Analyze the cells using fluorescence microscopy. Apoptotic cells will exhibit nuclear fluorescence.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound is a potent and specific tool for studying the role of caspase-12 in ER stress-induced apoptosis. While its primary mechanism of action is the direct inhibition of caspase-12, its use in conjunction with the analysis of UPR markers provides valuable insights into the complex signaling network that governs cell fate under ER stress. The lack of extensive quantitative data on the direct effects of this compound on the UPR sensor proteins highlights an area for future research. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the UPR and caspase-12 in diseases characterized by ER stress.
References
- 1. research.universityofgalway.ie [research.universityofgalway.ie]
- 2. Caspase-12 and ER-stress-mediated apoptosis: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]
Downstream Effects of Caspase-12 Inhibition by Z-ATAD-FMK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspase-12, an inflammatory caspase localized to the endoplasmic reticulum (ER), is a critical mediator of ER stress-induced apoptosis. Its activation under conditions of prolonged ER stress, such as the accumulation of misfolded proteins or dysregulation of calcium homeostasis, initiates a specific signaling cascade culminating in programmed cell death. Furthermore, emerging evidence suggests a modulatory role for caspase-12 in inflammatory pathways. Z-ATAD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-12, making it an invaluable tool for elucidating the downstream consequences of caspase-12 inhibition. This technical guide provides an in-depth overview of the core downstream effects of inhibiting caspase-12 with this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction to Caspase-12 and this compound
Caspase-12 is a member of the caspase family of cysteine proteases.[1] Unlike initiator and executioner caspases central to the canonical apoptotic pathways, caspase-12 is primarily activated by perturbations in the endoplasmic reticulum.[2][3] This activation is a key cellular response to irremediable ER stress, linking protein misfolding to apoptosis.[4]
This compound (Benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-Fluoromethyl Ketone) is a highly specific and potent inhibitor of caspase-12.[5] Its peptide sequence, ATAD, mimics the cleavage site recognized by caspase-12, allowing it to bind to the enzyme's active site. The fluoromethyl ketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue, resulting in irreversible inhibition.[6][7] This specificity and irreversibility make this compound an essential chemical probe for studying the precise role of caspase-12 in cellular processes.
Downstream Effects of Caspase-12 Inhibition
The primary and most well-documented downstream effect of caspase-12 inhibition by this compound is the attenuation of ER stress-induced apoptosis. Additionally, research points to a role for caspase-12 in modulating inflammatory responses, a function that is also impacted by its inhibition.
Inhibition of Apoptosis
Under prolonged ER stress, caspase-12 is activated through proteolytic cleavage. Active caspase-12 then initiates a downstream caspase cascade. The inhibition of caspase-12 by this compound directly blocks this cascade, leading to a reduction in apoptotic cell death.
Key Downstream Events Inhibited by this compound:
-
Reduced Caspase-9 and Caspase-3 Activation: Activated caspase-12 can directly cleave and activate pro-caspase-9.[8][9] This, in turn, leads to the activation of the executioner caspase, caspase-3.[5] this compound, by inhibiting caspase-12, prevents the proteolytic activation of both caspase-9 and caspase-3.[9]
-
Decreased Cell Death: By halting the caspase cascade, this compound treatment leads to a quantifiable reduction in the percentage of apoptotic cells under ER stress conditions.
Modulation of Inflammation
The role of caspase-12 in inflammation is more complex and can be context-dependent. Some studies suggest that caspase-12 can act as a negative regulator of the inflammasome by inhibiting the activation of caspase-1.[10][11] Caspase-1 is essential for the processing and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[12] Therefore, inhibition of caspase-12 by this compound could potentially lead to an increase in caspase-1 activity and subsequent cytokine release.
Conversely, other research indicates that caspase-12 can contribute to inflammatory signaling by enhancing NF-κB activity.[13] Inhibition of caspase-12 with this compound has been shown to suppress this NF-κB activation.[13]
Key Inflammatory Pathways Modulated by this compound:
-
Altered Cytokine Profile: Inhibition of caspase-12 may lead to changes in the levels of mature IL-1β and IL-18.
-
Suppression of NF-κB Activity: this compound can reduce the nuclear translocation and transcriptional activity of NF-κB.[13]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from studies investigating the effects of this compound on apoptosis and inflammatory signaling.
Table 1: Effect of this compound on Apoptosis
| Cell Type | Apoptotic Stimulus | This compound Concentration | Observed Effect | Reference |
| Myoblasts | Mechanical Stretch | 20 µM | Partial suppression of stretch-induced apoptosis. | [14] |
Table 2: Effect of this compound on Inflammatory Signaling
| Cell Type | Experimental Condition | This compound Concentration | Observed Effect | Reference |
| Nasopharyngeal Carcinoma (NPC) Cells | Overexpression of human Caspase-12 | 10-40 µM | Dose-dependent suppression of NF-κB reporter activity. | [13] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of caspase-12 and the experimental approaches to study its inhibition.
Caption: ER Stress-Induced Apoptotic Pathway via Caspase-12.
Caption: Caspase-12-Mediated NF-κB Activation Pathway.
Caption: Workflow for Apoptosis Inhibition Assay.
Detailed Experimental Protocols
Induction of Endoplasmic Reticulum Stress
Objective: To induce ER stress in cultured cells to activate the caspase-12 pathway.
Materials:
-
Cell culture medium appropriate for the cell line
-
Tunicamycin (stock solution in DMSO) or Thapsigargin (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cultured cells
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of Tunicamycin (e.g., 1-10 µg/mL) or Thapsigargin (e.g., 1-5 µM) in pre-warmed cell culture medium.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the ER stress-inducing agent to the cells.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a CO2 incubator.
-
Proceed with downstream applications such as treatment with this compound and subsequent analysis.
Western Blot for Caspase Cleavage
Objective: To detect the cleavage of caspase-12, caspase-9, and caspase-3 as a measure of their activation, and to observe the inhibitory effect of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-caspase-12, anti-cleaved caspase-9, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment with an ER stress inducer and this compound (or vehicle control), harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caspase-12 Activity Assay (Fluorometric)
Objective: To quantitatively measure the enzymatic activity of caspase-12 and its inhibition by this compound.
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-12 substrate (ATAD-AFC)
-
DTT (1 M)
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader
Protocol:
-
Induce ER stress and treat cells with this compound as described previously.
-
Harvest and lyse 2-5 x 10^6 cells in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Centrifuge to pellet debris and transfer the supernatant to a new tube.
-
Prepare the reaction buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the 2X Reaction Buffer to each sample.
-
Add 5 µL of the 1 mM ATAD-AFC substrate (final concentration 50 µM).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the fold-increase in caspase activity by comparing the fluorescence of treated samples to untreated controls.
TUNEL Assay for DNA Fragmentation
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, and assess the protective effect of this compound.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Propidium Iodide (PI) or DAPI for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells on coverslips or in appropriate plates.
-
Fix the cells with fixation solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 5-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[4][7]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with PI or DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence. Alternatively, analyze the cells by flow cytometry.
ELISA for IL-1β and IL-18
Objective: To quantify the concentration of secreted IL-1β and IL-18 in the cell culture supernatant following caspase-12 inhibition.
Materials:
-
Commercial ELISA kits for human or mouse IL-1β and IL-18
-
Cell culture supernatants from treated cells
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant from cells treated with an inflammatory stimulus and this compound (or vehicle control).
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.[15][16] This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of IL-1β and IL-18 in the samples based on the standard curve.
Conclusion
This compound is a powerful and specific tool for investigating the downstream effects of caspase-12 inhibition. The primary consequence of inhibiting caspase-12 is the significant reduction of ER stress-induced apoptosis, a process mediated through the prevention of caspase-9 and caspase-3 activation. The role of caspase-12 in inflammation is more nuanced, with evidence suggesting both pro- and anti-inflammatory roles. The use of this compound in various experimental models will continue to be crucial in dissecting these complex signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting caspase-12 in diseases associated with ER stress and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase inhibitor z-VAD-FMK inhibits keratocyte apoptosis, but promotes keratocyte necrosis, after corneal epithelial scrape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Caspase 12 Enhances NF-κB Activity through Activation of IKK in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. raybiotech.com [raybiotech.com]
- 16. rndsystems.com [rndsystems.com]
Z-ATAD-FMK and its Impact on Caspase-9 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the fluoromethylketone (FMK)-derivatized peptide inhibitor, Z-ATAD-FMK, with a specific focus on its interaction with and impact on the activation of caspase-9. While primarily recognized as a potent inhibitor of caspase-12, emerging evidence indicates that this compound also modulates the activity of caspase-9, a critical initiator caspase in the intrinsic apoptotic pathway. This document synthesizes the current understanding of this compound's mechanism of action, offers detailed experimental protocols for investigating its effects, and presents relevant signaling pathways and workflows in standardized visual formats. Quantitative data for related caspase inhibitors are provided to offer a comparative context for experimental design and data interpretation.
Introduction to this compound
This compound (Z-Ala-Thr-Ala-Asp-FMK) is a cell-permeable, irreversible caspase inhibitor. Its peptide sequence is designed to target specific caspases, and the fluoromethylketone moiety forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, leading to irreversible inhibition. The primary and most well-documented target of this compound is caspase-12, an initiator caspase involved in endoplasmic reticulum (ER) stress-induced apoptosis. However, studies have also reported that this compound can reduce the activity of caspase-9, suggesting a broader inhibitory profile that extends to the mitochondrial apoptotic pathway.[1]
The Role of Caspase-9 in Apoptosis
Caspase-9 is a key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is triggered by various intracellular stress signals, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP/ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9 subsequently cleaves and activates downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Signaling Pathways
Canonical Caspase-9 Activation Pathway
The canonical activation of caspase-9 is a cornerstone of the intrinsic apoptotic pathway. Intracellular stress signals converge on the mitochondria, leading to the release of cytochrome c. This event initiates the assembly of the apoptosome, a multi-protein complex that serves as the activation platform for pro-caspase-9.
References
Investigating the Role of Caspase-12 in Neurodegenerative Diseases with Z-ATAD-FMK: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates endoplasmic reticulum (ER) stress as a key contributor to the pathological cascades leading to neuronal cell death in these conditions. Caspase-12, an ER-resident cysteine protease, has emerged as a critical mediator of ER stress-induced apoptosis. This technical guide provides a comprehensive overview of the role of caspase-12 in neurodegenerative diseases and the application of Z-ATAD-FMK, a specific caspase-12 inhibitor, as an investigational tool. This document details the underlying signaling pathways, provides structured quantitative data on the efficacy of this compound, and offers detailed experimental protocols for its use in research settings.
Introduction: Caspase-12 and Neurodegeneration
The endoplasmic reticulum is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations in ER function, often caused by the accumulation of misfolded proteins—a common feature of many neurodegenerative diseases—can trigger a state of cellular distress known as ER stress.[1] In response to prolonged or severe ER stress, a signaling cascade is initiated that culminates in programmed cell death, or apoptosis.
Caspase-12, a member of the inflammatory caspase family, is primarily localized to the ER membrane.[2] Unlike other caspases involved in the extrinsic or intrinsic apoptotic pathways, caspase-12 is specifically activated in response to ER stress.[3][4] Its activation is a key event in a distinct apoptotic pathway that contributes to neuronal loss in various neurodegenerative conditions.[1][5] Studies have shown the involvement of caspase-12 in the pathogenesis of:
-
Alzheimer's Disease (AD): Amyloid-beta (Aβ) plaques, a hallmark of AD, can induce ER stress and subsequent caspase-12 activation, leading to neuronal apoptosis.[4][6] Caspase-12-deficient cortical neurons have demonstrated significantly reduced cell death when exposed to Aβ.[1][3]
-
Parkinson's Disease (PD): The accumulation of α-synuclein and subsequent mitochondrial dysfunction can trigger ER stress, implicating caspase-12 in the death of dopaminergic neurons.
-
Huntington's Disease (HD): The mutant huntingtin protein with its expanded polyglutamine tract is prone to misfolding and aggregation, a potent inducer of ER stress and caspase-12-mediated apoptosis.
-
Amyotrophic Lateral Sclerosis (ALS): Mutations in superoxide dismutase 1 (SOD1) can lead to protein misfolding and ER stress, contributing to motor neuron death through the caspase-12 pathway.[7]
Given its specific role in ER stress-induced apoptosis, caspase-12 presents a promising therapeutic target for neurodegenerative diseases. The selective inhibition of caspase-12 could potentially mitigate neuronal loss without interfering with other essential apoptotic processes.
This compound: A Specific Caspase-12 Inhibitor
This compound (Benzyloxycarbonyl-Ala-Thr-Ala-Asp-fluoromethylketone) is a synthetic peptide that acts as a cell-permeable, irreversible inhibitor of caspase-12.[8][9] The peptide sequence ATAD is recognized by the active site of caspase-12. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its irreversible inactivation.[8]
This compound is a valuable tool for elucidating the specific contribution of caspase-12 to apoptotic pathways in various disease models. Its use allows researchers to dissect the ER stress-mediated cell death cascade and to evaluate the therapeutic potential of targeting this pathway.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the use and effects of this compound in various experimental settings.
Table 1: In Vitro Working Concentrations of this compound
| Cell Type | Application | Recommended Concentration Range | Reference |
| Neuronal Cell Lines | Inhibition of apoptosis | 50 nM - 100 µM | [8] |
| Primary Cortical Neurons | Neuroprotection studies | 50 nM - 100 µM | [8] |
| Various Tumor Cell Lines | Apoptosis inhibition | 50 nM - 100 µM | [8] |
Table 2: Quantitative Effects of Caspase Inhibition in Neurodegenerative Disease Models
| Disease Model | Experimental System | Treatment | Quantitative Outcome | Reference |
| Alzheimer's Disease | Aβ-treated cortical neurons from caspase-12 deficient mice | Genetic deletion of caspase-12 | ~50% reduction in cell death compared to wild-type | [1][3] |
| Amyotrophic Lateral Sclerosis | SOD1G93A mouse model | Broad caspase inhibitor (zVAD-fmk) | Significant improvement in motor strength and coordination | [7] |
| Parkinson's Disease | MPP+ treated primary dopaminergic neurons | Broad caspase inhibitor (zVAD-fmk) | Increased survival to >90% of control | [10] |
| Huntington's Disease | Yeast model with mutant huntingtin | Aptamers inhibiting aggregation | Significant increase in cell viability | [11] |
Note: While specific percentage inhibition of caspase-12 by this compound is not consistently reported across literature, its efficacy is demonstrated by the significant reduction in downstream apoptotic events.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of caspase-12 and this compound.
Caspase-12 Mediated ER Stress-Induced Apoptosis Pathway
Caption: ER Stress-Induced Apoptotic Pathway via Caspase-12.
Experimental Workflow for Investigating Neuroprotection by this compound
Caption: Workflow for assessing this compound's neuroprotective effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of caspase-12 and the effects of this compound.
Caspase-12 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure the activity of caspase-12 in cell lysates.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-12 Substrate (e.g., ATAD-AFC)
-
This compound (for inhibition control)
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Induce ER stress in cultured cells (e.g., using tunicamycin or thapsigargin). Include a negative control (untreated cells) and a positive control for inhibition (cells treated with this compound prior to ER stress induction).
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Prepare the Reaction Mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the Reaction Mix to each well.
-
Add 5 µL of the Caspase-12 substrate (ATAD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the fold-increase in caspase-12 activity by comparing the fluorescence of the treated samples to the untreated control.
-
Western Blot for Cleaved Caspase-12
This protocol allows for the detection of the active, cleaved form of caspase-12.
Materials:
-
Cell lysates (prepared as in 5.1)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-12
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-12 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The presence of a band at the expected molecular weight for cleaved caspase-12 indicates its activation.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells grown on coverslips or tissue sections
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100)
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% PFA.
-
Permeabilize the samples with the permeabilization solution.
-
-
Labeling:
-
Incubate the samples with the TdT reaction mix according to the manufacturer's instructions. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
Wash the samples to remove unincorporated nucleotides.
-
Mount the coverslips or tissue sections with mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the samples under a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.
-
-
Quantification:
-
Quantify the percentage of TUNEL-positive cells by counting the number of labeled nuclei relative to the total number of nuclei (visualized by DAPI).
-
Conclusion
Caspase-12 plays a significant and specific role in the ER stress-induced apoptotic pathway implicated in several neurodegenerative diseases. The selective inhibitor this compound serves as an indispensable tool for researchers to investigate the contribution of this pathway to neuronal cell death. The experimental protocols and data presented in this guide provide a framework for designing and executing studies aimed at understanding the therapeutic potential of targeting caspase-12 in the context of neurodegeneration. Further research utilizing this compound in various in vitro and in vivo models will be crucial for the development of novel therapeutic strategies to combat these devastating diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Apoptosis and in vitro Alzheimer disease neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspases, apoptosis, and Alzheimer disease: causation, correlation, and confusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-12 activation is involved in amyloid-β protein-induced synaptic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of motoneuronal and pyramidal cell death in amyotrophic lateral sclerosis and its potential therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Caspase Inhibitors Attenuate 1-Methyl-4-Phenylpyridinium Toxicity in Primary Cultures of Mesencephalic Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Aggregation of Mutant Huntingtin by Nucleic Acid Aptamers In Vitro and in a Yeast Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Z-ATAD-FMK in Ischemia-Reperfusion Injury: A Technical Guide to a Targeted Therapeutic Approach
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage and organ dysfunction following the restoration of blood flow to ischemic tissues. A key pathological mechanism implicated in IRI is endoplasmic reticulum (ER) stress-induced apoptosis, in which caspase-12 plays a central role. Z-ATAD-FMK, a specific inhibitor of caspase-12, presents a promising therapeutic strategy to mitigate IRI by targeting this critical pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's role in IRI models, detailing its mechanism of action, experimental protocols, and available quantitative data. While direct in vivo studies across all organ systems are limited, compelling evidence from in vitro models of cerebral ischemia and the established role of caspase-12 in myocardial, renal, and hepatic IRI underscore the therapeutic potential of this compound.
Introduction: The Role of Caspase-12 in Ischemia-Reperfusion Injury
Ischemia, or the restriction of blood supply, triggers a cascade of cellular stress responses. The subsequent reperfusion, while essential for tissue survival, paradoxically exacerbates injury through oxidative stress, inflammation, and apoptosis. The endoplasmic reticulum is particularly vulnerable to the metabolic disturbances of IRI, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.
Prolonged ER stress activates the unfolded protein response (UPR), which, if unable to restore homeostasis, initiates apoptosis. Caspase-12, an initiator caspase localized to the ER membrane, is a key mediator of ER stress-specific apoptosis.[1][2] Its activation is a critical step in the signaling cascade leading to cell death in various models of IRI.[3][4] Therefore, specific inhibition of caspase-12 with this compound offers a targeted approach to prevent apoptosis and preserve tissue function in the context of IRI.
Mechanism of Action of this compound
This compound (Benzyloxycarbonyl-Ala-Thr-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible inhibitor of caspase-12.[5] It acts by covalently binding to the active site of caspase-12, thereby preventing its proteolytic activity and downstream signaling. By inhibiting caspase-12, this compound specifically blocks the ER stress-induced apoptotic pathway, without affecting other apoptotic pathways, offering a more targeted intervention compared to pan-caspase inhibitors.
Signaling Pathways in ER Stress-Induced Apoptosis
Ischemia-reperfusion injury disrupts ER homeostasis, leading to the activation of the UPR. Three main sensor proteins—PERK, IRE1α, and ATF6—initiate signaling cascades to either restore ER function or trigger apoptosis if the stress is too severe or prolonged. Caspase-12 is a key downstream effector in the apoptotic arm of this response.
This compound in Cerebral Ischemia-Reperfusion Injury
While in vivo data is scarce, an in vitro study using an oxygen-glucose deprivation (OGD) model in primary astrocytes provides direct evidence for the neuroprotective effects of this compound.[5]
Experimental Protocol: Oxygen-Glucose Deprivation in Primary Astrocytes[5]
This protocol simulates ischemic conditions in vitro to assess the efficacy of neuroprotective agents.
References
- 1. Endoplasmic Reticulum Stress and the Unfolded Protein Response in Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress serves an important role in cardiac ischemia/reperfusion injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of caspase-12 by endoplasmic reticulum stress induced by transient middle cerebral artery occlusion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Endoplasmic Reticulum Stress Improves Chronic Ischemic Hippocampal Damage Associated with Suppression of IRE1α/TRAF2/ASK1/JNK-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Caspase-12 Mediated Inflammasome Activation protects against Oxygen-Glucose Deprivation Injury in Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cellular Pathways Modulated by Z-ATAD-FMK Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-ATAD-FMK (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a specific, cell-permeable, and irreversible inhibitor of caspase-12. Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis and also play roles in inflammation and other cellular processes.[1] Caspase-12 is uniquely localized to the endoplasmic reticulum (ER) and is a key mediator of ER stress-induced apoptosis.[2] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound treatment, with a focus on its role in inhibiting apoptosis and its potential influence on other cell fate decisions. The information presented herein is intended to support researchers and professionals in the fields of cell biology, pharmacology, and drug development in their investigation and application of this tool compound.
Core Cellular Pathway: Inhibition of ER Stress-Mediated Apoptosis
The primary and most well-characterized cellular pathway modulated by this compound is the inhibition of endoplasmic reticulum (ER) stress-induced apoptosis. ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress triggers apoptosis.
This compound specifically targets and irreversibly inhibits caspase-12, a key initiator caspase in the ER stress-induced apoptotic cascade. By binding to the active site of caspase-12, this compound prevents its proteolytic activation.[1] This, in turn, blocks the downstream activation of effector caspases, such as caspase-9 and caspase-3, ultimately suppressing the apoptotic program.
Potential Modulation of Other Cellular Pathways
While the primary target of this compound is caspase-12, it is important to consider the potential for broader effects on cellular pathways, particularly in light of findings with the pan-caspase inhibitor Z-VAD-FMK. Inhibition of apoptosis can sometimes lead to the activation of alternative cell death pathways or other cellular responses.
Necroptosis
Necroptosis is a form of programmed necrosis that is independent of caspases. Interestingly, the pan-caspase inhibitor Z-VAD-FMK has been shown to induce necroptosis in some cell types by inhibiting caspase-8, which normally cleaves and inactivates key necroptotic proteins like RIPK1 and RIPK3.[3] While this compound is specific for caspase-12, the potential for off-target effects or pathway crosstalk, especially at higher concentrations, warrants consideration. Researchers should be aware that inhibiting apoptosis with this compound could potentially shift the mode of cell death towards necroptosis under certain conditions.
Autophagy
Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. The relationship between apoptosis and autophagy is complex, with significant crosstalk between the two pathways. The pan-caspase inhibitor Z-VAD-FMK has been reported to induce autophagy in some contexts.[4] The inhibition of apoptosis by this compound might, in some cellular contexts, lead to an upregulation of autophagy as a compensatory survival mechanism. Conversely, excessive autophagy can also lead to cell death.
Inflammation
Caspases are also involved in inflammatory signaling. While caspase-12's primary role is in apoptosis, other caspases are key components of inflammasomes, which regulate the maturation of pro-inflammatory cytokines like IL-1β and IL-18. The pan-caspase inhibitor Z-VAD-FMK has been shown to reduce the release of these cytokines.[5] Although this compound is specific for caspase-12, the intricate network of caspase interactions means that its effects on inflammatory pathways cannot be entirely ruled out and may be cell-type and stimulus-dependent.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound and the related pan-caspase inhibitor Z-VAD-FMK. It is crucial to note the specific inhibitor used in each study when interpreting the data.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Apoptotic Stimulus | This compound Concentration | Effect | Assay | Reference |
| Myoblasts | Mechanical Stretch | 20 µM | Significantly suppressed stretch-induced apoptosis | Annexin V-PI Staining | [6] |
| Annular Cells | Not specified | Not specified | Suppresses apoptosis | Not specified |
Table 2: Effect of Z-VAD-FMK on Cell Viability and Apoptosis (for comparative purposes)
| Cell Line | Apoptotic Stimulus | Z-VAD-FMK Concentration | Effect | Assay | Reference |
| Granulosa Cells | Etoposide | 50 µM | Protected from etoposide-induced cell death | WST-1, Annexin V-PI | [7] |
| L929 & MCF-7 Cells | 4-Aminopyridine | 50 µM | Significantly reduced cell viability | Trypan Blue Exclusion | [8] |
| Molt-4 Cells | AHPN | 10-100 µM | Decreased but did not prevent cell death | Trypan Blue, TUNEL | [9] |
| THP-1 Cells | Staurosporine | 50 µM | Inhibited apoptosis | Annexin V-PI, Western Blot | [10] |
Table 3: Effect of Caspase Inhibitors on Protein Expression and Activity
| Inhibitor | Cell Line/System | Target Protein/Process | Concentration | Effect | Assay | Reference |
| This compound | Annular Cells | Caspase-9 activity | Not specified | Suppresses activity | Not specified | |
| Z-VAD-FMK | Granulosa Cells | PARP cleavage | 50 µM | Decreased cleavage | Western Blot | [7] |
| Z-VAD-FMK | THP-1 Cells | Caspase-3 & PARP cleavage | 50 µM | Inhibited cleavage | Western Blot | [10] |
| Z-VAD-FMK | Macrophages | Pro-inflammatory cytokines | Not specified | Reduced secretion | ELISA | [3] |
| Z-VAD-FMK | RAW 264.7 Cells | LPS-induced cytokine release | Not specified | Reduced release | Not specified | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to study the effects of this compound. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency.
-
Reconstitution of this compound: Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 20 mM).[1] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
Working Solution Preparation: Immediately before use, dilute the stock solution in fresh, serum-free or serum-containing culture medium to the desired final concentration.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and stimulus (typical working concentrations range from 10 µM to 100 µM).[1]
-
Treatment: Pre-incubate cells with the this compound-containing medium for a specific duration (e.g., 1-2 hours) before adding the apoptotic stimulus.[6] Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Western Blot Analysis for Caspase-12, Caspase-9, GRP78, and CHOP
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-caspase-12, cleaved caspase-12, pro-caspase-9, cleaved caspase-9, GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control for quantitative analysis.[11][12]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[13]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
TUNEL Assay for DNA Fragmentation
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and then permeabilize with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.
-
Staining: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[14]
-
Quantification: Quantify the percentage of TUNEL-positive cells by counting at least 500 cells per sample.[14]
Conclusion
This compound is a valuable research tool for investigating the role of caspase-12 in ER stress-mediated apoptosis. Its specificity allows for the targeted dissection of this pathway. However, researchers should remain cognizant of the potential for crosstalk with other cellular pathways, such as necroptosis and autophagy, particularly when interpreting results from experiments using high concentrations or prolonged treatment times. The quantitative data and detailed experimental protocols provided in this guide serve as a foundation for designing and executing robust experiments to further elucidate the cellular modulations of this compound. As with any pharmacological inhibitor, careful experimental design, including appropriate controls and dose-response analyses, is paramount for generating reliable and interpretable data.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Coupling endoplasmic reticulum stress to the cell death program: role of the ER chaperone GRP78 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. adarotene.com [adarotene.com]
Methodological & Application
Z-ATAD-FMK In Vitro Assay Protocol: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-ATAD-FMK is a specific and irreversible inhibitor of caspase-12, an enzyme localized to the endoplasmic reticulum (ER) that plays a crucial role in ER stress-induced apoptosis.[1] This peptide-based inhibitor, featuring a fluoromethylketone (FMK) moiety, covalently binds to the active site of caspase-12, thereby preventing its activation and downstream signaling. Its cell-permeable nature makes it an invaluable tool for in vitro studies investigating the mechanisms of ER stress-mediated cell death in various cell types. By inhibiting caspase-12, this compound helps to elucidate the specific contribution of this pathway to apoptosis and to explore potential therapeutic strategies for diseases associated with excessive ER stress. This document provides detailed protocols for the in vitro application of this compound, including cell viability assays, western blot analysis of apoptotic markers, and caspase activity assays.
Mechanism of Action
Endoplasmic reticulum stress, triggered by an accumulation of unfolded or misfolded proteins, activates a signaling cascade known as the Unfolded Protein Response (UPR). In cases of prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response. Caspase-12 is a key initiator caspase in the ER stress-specific apoptotic pathway. Upon activation, caspase-12 translocates from the ER to the cytosol, where it can cleave and activate downstream effector caspases, such as caspase-9 and caspase-3, ultimately leading to the execution of apoptosis. This compound specifically inhibits the proteolytic activity of caspase-12, thereby blocking this cascade and reducing ER stress-mediated cell death.[1]
Signaling Pathway
Caption: ER Stress-Induced Apoptosis Pathway and the inhibitory action of this compound.
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution (10 mM): this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, high-quality dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 540.54 g/mol ), add 185 µL of DMSO. Gently vortex to ensure complete dissolution.
Storage: Store the lyophilized powder at -20°C. The reconstituted DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months.
Experimental Workflow
Caption: General experimental workflow for in vitro assays using this compound.
Cell Viability Assay (MTS Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
ER stress inducer (e.g., Thapsigargin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Pre-treatment: Prepare working solutions of this compound in complete medium. A typical final concentration range is 10-100 µM. Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells. Incubate for 1-2 hours.
-
Induction of ER Stress: Prepare a working solution of the ER stress inducer (e.g., Thapsigargin at a final concentration of 1 µM). Add the inducer to the wells containing this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all wells. Express cell viability as a percentage of the vehicle-treated control.
| Treatment Group | Concentration | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | - | 100 | ± 5.2 |
| ER Stress Inducer | 1 µM | 45.3 | ± 4.1 |
| ER Stress Inducer + this compound | 1 µM + 20 µM | 78.6 | ± 6.5 |
| ER Stress Inducer + this compound | 1 µM + 50 µM | 89.1 | ± 5.9 |
| This compound alone | 50 µM | 98.2 | ± 4.8 |
Western Blot Analysis for Apoptotic Markers
This protocol is for detecting the cleavage of caspase-9 and PARP, which are hallmarks of apoptosis.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
ER stress inducer (e.g., Thapsigargin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-9, anti-PARP)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and an ER stress inducer as described in the cell viability assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH).
| Treatment Group | Concentration | Cleaved Caspase-9 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| ER Stress Inducer | 1 µM | 4.2 | 5.8 |
| ER Stress Inducer + this compound | 1 µM + 50 µM | 1.5 | 1.9 |
Caspase-9 Activity Assay
This assay measures the enzymatic activity of caspase-9 using a fluorogenic substrate.
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
ER stress inducer (e.g., Thapsigargin)
-
Caspase-9 activity assay kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate like LEHD-AFC)
-
Fluorometric microplate reader
Protocol:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described previously.
-
Cell Lysis: After treatment, lyse the cells according to the caspase activity assay kit protocol.
-
Assay Reaction: Add the reaction buffer and the caspase-9 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis: Express caspase-9 activity as relative fluorescence units (RFU) or as a fold change compared to the vehicle control.
| Treatment Group | Concentration | Caspase-9 Activity (Fold Change) | Standard Deviation |
| Vehicle Control | - | 1.0 | ± 0.1 |
| ER Stress Inducer | 1 µM | 3.8 | ± 0.4 |
| ER Stress Inducer + this compound | 1 µM + 50 µM | 1.2 | ± 0.2 |
Conclusion
This compound is a potent and specific tool for investigating the role of caspase-12 in ER stress-induced apoptosis. The protocols provided in this application note offer a comprehensive guide for researchers to effectively utilize this compound in various in vitro assays. By carefully following these methodologies, scientists can gain valuable insights into the molecular mechanisms of ER stress and explore the therapeutic potential of targeting this pathway. It is important to optimize the experimental conditions, such as inhibitor concentration and incubation time, for each specific cell type and experimental setup.
References
Application Notes and Protocols for Z-ATAD-FMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-ATAD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-12.[1] Caspases, a family of cysteine proteases, are critical mediators of apoptosis (programmed cell death).[2] Caspase-12 is localized to the endoplasmic reticulum (ER) and is activated in response to ER stress, such as the disruption of calcium homeostasis or the accumulation of unfolded proteins.[3] Its activation triggers a specific apoptotic pathway. This compound, a synthetic peptide with a fluoromethyl ketone (FMK) group, covalently binds to the active site of caspase-12, thereby inhibiting its activity and preventing downstream apoptotic events.[2] This makes this compound a valuable tool for studying ER stress-induced apoptosis and for the development of therapeutics targeting this pathway.
Product Information
| Property | Value | Reference |
| Full Name | Z-Ala-Thr-Ala-Asp(OMe)-FMK | |
| Target | Caspase-12 | [1] |
| Nature | Synthetic Peptide | [1] |
| Formulation | Lyophilized Powder | |
| Molecular Weight | 540.54 g/mol |
Reconstitution and Storage
Proper reconstitution and storage of this compound are crucial for maintaining its stability and activity.
Reconstitution of Lyophilized Powder
It is recommended to reconstitute the lyophilized this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Protocol for Reconstituting a 1 mg Vial:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Add 92.6 µL of anhydrous DMSO to the vial.
-
Gently vortex or pipette up and down to completely dissolve the powder.
-
This will yield a 20 mM stock solution.
Storage Conditions
| Form | Storage Temperature | Stability | Recommendations |
| Lyophilized Powder | -20°C to -70°C | Up to 1 year | Store in a desiccated environment. Avoid repeated freeze-thaw cycles. |
| Reconstituted Stock Solution (in DMSO) | -20°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Mechanism of Action: Caspase-12 Signaling Pathway
This compound inhibits the ER stress-induced apoptotic pathway by targeting caspase-12.
Caspase-12 Signaling Pathway
Experimental Protocols
General Considerations
-
Cell Permeability: this compound is cell-permeable, allowing for its use in live cell assays.
-
Irreversible Inhibition: The FMK group forms a covalent bond with the caspase active site, leading to irreversible inhibition.[2]
-
Working Concentration: The optimal working concentration of this compound can vary depending on the cell type, treatment duration, and the specific apoptosis-inducing agent. A general range of 50 nM to 100 µM has been suggested. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Solvent Control: As this compound is dissolved in DMSO, it is essential to include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol for a Cell-Based Apoptosis Inhibition Assay
This protocol provides a general workflow for using this compound to inhibit ER stress-induced apoptosis in a cell culture model.
Materials:
-
This compound (reconstituted 20 mM stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide, Caspase-3 activity assay)
Workflow Diagram:
Experimental Workflow
Procedure:
-
Prepare this compound Working Solutions:
-
On the day of the experiment, thaw the 20 mM this compound stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM or 2 mM) in a protein-containing buffer such as PBS with 1% BSA or complete cell culture medium.
-
From the intermediate dilution, prepare a series of final working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in complete cell culture medium.
-
-
Seed and Culture Cells:
-
Seed your cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight under standard culture conditions.
-
-
Pre-treat with this compound:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired final concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Incubate the cells for 1-2 hours to allow for inhibitor uptake.
-
-
Induce ER Stress:
-
Prepare the ER stress-inducing agent at the desired concentration in complete cell culture medium.
-
Add the ER stress-inducing agent directly to the wells already containing this compound.
-
Include a positive control for apoptosis (cells treated with the ER stress inducer and the vehicle control).
-
-
Incubate:
-
Return the cells to the incubator for a period determined by your experimental design (e.g., 12, 24, or 48 hours).
-
-
Harvest Cells:
-
Harvest the cells according to the requirements of your chosen apoptosis assay. This may involve collecting both the supernatant (for detached cells) and adherent cells (after trypsinization).
-
-
Analyze for Apoptosis:
-
Assess the level of apoptosis using your chosen method. For example:
-
Flow Cytometry: Stain with Annexin V and Propidium Iodide to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Western Blot: Analyze cell lysates for the cleavage of caspase-3 or PARP.
-
Fluorometric/Luminometric Assays: Measure the activity of executioner caspases (e.g., caspase-3/7).
-
-
Data Presentation
Summarize your quantitative data in a clear and structured table for easy comparison.
Example Table for Dose-Response Experiment:
| Treatment | This compound Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| Untreated Control | 0 | 5.2 ± 1.1 |
| Vehicle Control + ER Stress Inducer | 0 | 45.8 ± 3.5 |
| This compound + ER Stress Inducer | 1 | 38.1 ± 2.9 |
| This compound + ER Stress Inducer | 10 | 25.4 ± 2.1 |
| This compound + ER Stress Inducer | 50 | 12.7 ± 1.5 |
| This compound + ER Stress Inducer | 100 | 8.9 ± 1.3 |
Conclusion
This compound is a potent and specific tool for investigating the role of caspase-12 in ER stress-induced apoptosis. Adherence to the proper reconstitution and storage protocols is essential for reliable and reproducible results. The provided experimental workflow offers a robust starting point for utilizing this compound in cell-based assays, with the understanding that optimization of the working concentration is a critical step for success in any specific experimental system.
References
Z-ATAD-FMK: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-ATAD-FMK, a specific and irreversible inhibitor of caspase-12, in cell culture experiments. This document outlines its primary application in the inhibition of endoplasmic reticulum (ER) stress-mediated apoptosis and clarifies its role in the context of necroptosis. Detailed protocols and quantitative data are presented to assist in experimental design and execution.
Introduction
This compound (carbobenzoxy-L-alanyl-L-threonyl-L-alanyl-L-aspartic acid fluoromethyl ketone) is a cell-permeable peptide inhibitor that specifically targets caspase-12, a key mediator of ER stress-induced apoptosis.[1] By irreversibly binding to the catalytic site of caspase-12, this compound effectively blocks the downstream signaling cascade that leads to programmed cell death originating from the endoplasmic reticulum. This makes it a valuable tool for investigating the mechanisms of ER stress and for developing therapeutic strategies against diseases associated with excessive ER stress-induced apoptosis.
Data Presentation
The effective working concentration of this compound can vary depending on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[2] It is therefore recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Table 1: Recommended Working Concentrations of this compound for Apoptosis Inhibition
| Cell Type | Application | Recommended Concentration Range | Specific Example | Incubation Time |
| General | Inhibition of ER Stress-Induced Apoptosis | 50 nM - 100 µM[2] | - | Varies |
| Myoblasts | Inhibition of Stretch-Induced Apoptosis | - | 20 µM | 2 hours pre-treatment |
Note: The provided concentration range is a general guideline. Optimization is crucial for each experimental setup.
Signaling Pathways
Endoplasmic Reticulum Stress-Mediated Apoptosis
ER stress, caused by the accumulation of unfolded or misfolded proteins, triggers a signaling cascade that can lead to apoptosis. Caspase-12, localized to the ER membrane, is a critical initiator caspase in this pathway. Upon activation by ER stress, caspase-12 cleaves and activates pro-caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell. This compound specifically inhibits caspase-12, thereby preventing the propagation of the apoptotic signal.
Caption: ER Stress-Mediated Apoptosis Pathway and the inhibitory action of this compound.
Role of Caspase Inhibition in Necroptosis
Necroptosis is a form of programmed necrosis that is typically activated when apoptosis is inhibited. A key event in the induction of necroptosis is the inhibition of caspase-8. Under normal circumstances, caspase-8 cleaves and inactivates Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, thereby preventing the formation of the necrosome complex. When caspase-8 is inhibited, for instance by the pan-caspase inhibitor Z-VAD-FMK, RIPK1 and RIPK3 can phosphorylate each other, leading to the phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like (MLKL). This MLKL complex then translocates to the plasma membrane, causing its rupture and cell death.
Given that this compound is a specific inhibitor of caspase-12, it is not expected to directly inhibit necroptosis. In fact, by inhibiting a specific caspase, it might, under certain cellular contexts where multiple caspases are activated, contribute to a cellular state that favors necroptosis if caspase-8 is also inhibited. However, its primary and characterized role is in the inhibition of ER-stress mediated apoptosis.
Caption: General mechanism of necroptosis induction via pan-caspase inhibition.
Experimental Protocols
Protocol 1: Inhibition of ER Stress-Induced Apoptosis
This protocol provides a general procedure for using this compound to inhibit apoptosis induced by ER stress in cultured cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
-
ER stress-inducing agent (e.g., Tunicamycin, Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Multi-well cell culture plates
Procedure:
-
Reconstitution of this compound:
-
Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (MW: 540.54 g/mol ) in 185 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will allow for optimal growth and treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
-
Pre-treatment with this compound:
-
The following day, dilute the this compound stock solution in fresh cell culture medium to the desired final working concentration (e.g., 10 µM, 20 µM, 50 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
It is recommended to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells with this compound for 1-2 hours prior to inducing ER stress.
-
-
Induction of ER Stress:
-
Prepare the ER stress-inducing agent at the desired concentration in cell culture medium.
-
Add the ER stress-inducing agent to the wells already containing this compound.
-
Include control wells: untreated cells, cells treated with the ER stress inducer alone, and cells treated with this compound alone.
-
-
Incubation:
-
Incubate the cells for a period appropriate for the chosen ER stress inducer and cell line (typically 12-48 hours).
-
-
Assessment of Apoptosis:
-
Harvest the cells and stain with an apoptosis detection kit (e.g., Annexin V-FITC/PI) according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Alternatively, apoptosis can be assessed by Western blotting for cleaved caspase-3 or PARP, or by a TUNEL assay.
-
Caption: A generalized workflow for studying the inhibition of apoptosis using this compound.
Protocol 2: Investigating the Role of Caspase-12 in Necroptosis (Contextual)
As this compound is not a direct inhibitor of necroptosis, this protocol is designed to investigate the consequence of specific caspase-12 inhibition in a cellular model where necroptosis can be induced. This allows researchers to dissect the specific contribution of the ER stress pathway to the overall cell death phenotype.
Materials:
-
This compound
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Necroptosis-inducing agent (e.g., TNFα in combination with a SMAC mimetic)
-
Necrostatin-1 (a RIPK1 inhibitor, as a positive control for necroptosis inhibition)
-
Cell line known to undergo necroptosis (e.g., L929, HT-29)
-
Cell viability assay kit (e.g., CellTiter-Glo®, LDH assay)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, Z-VAD-FMK, and Necrostatin-1 in DMSO.
-
Prepare the necroptosis-inducing agents as per the manufacturer's recommendations.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate suitable for viability assays.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment Groups:
-
Design your experiment to include the following treatment groups:
-
Untreated control
-
Necroptosis induction (e.g., TNFα + SMAC mimetic)
-
Necroptosis induction + Z-VAD-FMK (to robustly induce necroptosis)
-
Necroptosis induction + this compound (to test the effect of specific caspase-12 inhibition)
-
Necroptosis induction + Z-VAD-FMK + Necrostatin-1 (positive control for necroptosis inhibition)
-
Necroptosis induction + this compound + Necrostatin-1
-
Inhibitors alone (this compound, Z-VAD-FMK, Necrostatin-1)
-
-
-
Pre-treatment with Inhibitors:
-
Pre-treat the cells with the respective inhibitors (this compound, Z-VAD-FMK, Necrostatin-1) for 1-2 hours.
-
-
Induction of Necroptosis:
-
Add the necroptosis-inducing agents to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo® for ATP measurement or an LDH assay for membrane integrity).
-
Compare the viability across the different treatment groups to understand the specific role of caspase-12 inhibition in the context of necroptosis.
-
Conclusion
This compound is a potent and specific tool for the investigation of ER stress-mediated apoptosis. Its utility lies in its ability to dissect the signaling cascade originating from the endoplasmic reticulum. While not a direct inhibitor of necroptosis, it can be used in carefully designed experiments to understand the interplay between different cell death pathways. The provided protocols and data serve as a starting point for researchers to effectively incorporate this compound into their cell culture studies. As with any inhibitor, empirical determination of the optimal working concentration and experimental conditions is essential for obtaining reliable and reproducible results.
References
Application Notes: Z-ATAD-FMK for Western Blot Analysis of Caspase Cleavage
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death).[1] They are synthesized as inactive zymogens (pro-caspases) that, upon receiving an apoptotic signal, undergo proteolytic cleavage to become active enzymes.[1][2] This activation initiates a cascade that dismantles the cell in a controlled manner. Key apoptotic pathways include the extrinsic (death receptor-mediated), intrinsic (mitochondria-mediated), and the endoplasmic reticulum (ER) stress-mediated pathways.[3]
Z-ATAD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-12.[4][5] Caspase-12 is a key initiator caspase in the ER stress-induced apoptosis pathway.[4][6] The inhibitor's structure includes a benzyloxycarbonyl group (Z) for enhanced cell permeability and a fluoromethyl ketone (FMK) group that irreversibly binds to the catalytic site of the caspase, thereby blocking its activity.[5]
Western blotting is a conventional and powerful technique to demonstrate the induction of apoptosis by detecting the cleavage of caspases.[1][7] This method allows for the visualization of the shift in molecular weight from the full-length pro-caspase to its smaller, active, cleaved fragments.[2] By pre-treating cells with this compound prior to inducing apoptosis, researchers can use Western blotting to confirm the inhibitor's efficacy in preventing the cleavage and activation of caspase-12 and its downstream targets.
Signaling Pathway: ER Stress-Induced Apoptosis
The following diagram illustrates the central role of Caspase-12 in the endoplasmic reticulum (ER) stress-mediated apoptotic pathway and the inhibitory action of this compound.
References
- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Z-ATAD-FMK in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-ATAD-FMK, a specific caspase-12 inhibitor, in immunofluorescence staining protocols to study its effects on apoptosis, particularly Endoplasmic Reticulum (ER) stress-induced cell death.
Introduction
This compound is a cell-permeable, irreversible inhibitor of caspase-12, a key mediator of ER stress-induced apoptosis. It also demonstrates inhibitory effects on caspase-9 activity.[1] By specifically targeting this pathway, this compound serves as a valuable tool for dissecting the molecular mechanisms of apoptosis and for screening potential therapeutic agents that modulate this process. Immunofluorescence (IF) offers a powerful method to visualize the subcellular localization and quantification of apoptotic markers within individual cells, providing spatial and contextual information that complements quantitative biochemical assays.
This document outlines the mechanism of action of this compound, provides detailed protocols for its use in conjunction with immunofluorescence staining, and presents quantitative data on its efficacy.
Mechanism of Action: Inhibition of ER Stress-Mediated Apoptosis
ER stress, caused by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggers the Unfolded Protein Response (UPR). Prolonged or severe ER stress, however, leads to the activation of pro-apoptotic signaling cascades. Caspase-12, localized to the ER membrane, is a critical initiator caspase in this pathway. Upon activation, caspase-12 initiates a caspase cascade, ultimately leading to the execution of apoptosis. This compound specifically inhibits caspase-12, thereby blocking this signaling pathway. It has also been shown to reduce the activity of caspase-9, another key initiator caspase involved in the mitochondrial apoptotic pathway, suggesting potential crosstalk between the ER stress and mitochondrial pathways.
References
Application Notes: Caspase-12 Activity Assay Using Z-ATAD-FMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-12, a member of the cysteine-aspartic acid protease (caspase) family, is primarily localized to the endoplasmic reticulum (ER).[1][2] It plays a crucial role in initiating apoptosis in response to ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins.[2][3][4] Dysregulation of ER stress-induced apoptosis is implicated in various diseases, including neurodegenerative disorders and diabetes.[2] Therefore, the measurement of Caspase-12 activity is vital for understanding these pathological processes and for the development of novel therapeutics.
This document provides a detailed protocol for a fluorometric assay to determine Caspase-12 activity in cell lysates using the specific, irreversible inhibitor Z-ATAD-FMK (carbobenzoxy-alanyl-threonyl-alanyl-aspartyl-fluoromethylketone) for verification.[5][6] The assay utilizes the fluorogenic substrate ATAD-AFC (7-amino-4-trifluoromethyl coumarin), which upon cleavage by active Caspase-12, releases free AFC, emitting a quantifiable yellow-green fluorescent signal.[7]
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate Ac-ATAD-AFC by Caspase-12. The substrate itself emits blue light (λmax ≈ 400 nm), but the cleaved AFC fluorophore emits a strong yellow-green fluorescence (λmax ≈ 505 nm) when excited at 400 nm.[7] The increase in fluorescence intensity is directly proportional to the Caspase-12 activity in the sample. The specificity of the assay is confirmed by pre-incubating samples with this compound, a potent and irreversible inhibitor of Caspase-12, which should significantly reduce the measured fluorescence.[6][8]
Data Presentation
Table 1: Reagent and Working Concentrations
| Reagent | Stock Concentration | Final Working Concentration | Notes |
| Cell Lysis Buffer | 1X | N/A | Store at 4°C. Keep on ice during use. |
| 2X Reaction Buffer | 2X | 1X | Store at 4°C. Add DTT just before use. |
| DTT | 1 M | 10 mM | Prepare fresh dilution in 2X Reaction Buffer. |
| Ac-ATAD-AFC Substrate | 1 mM | 50 µM | Protect from light. Store at -20°C. |
| This compound Inhibitor | 20 mM (in DMSO) | 10 - 100 µM | Cell-permeable. Effective range may vary by cell type.[5] |
| Cell Lysate (Protein) | 1-5 mg/mL | 100-300 µg per assay | Concentration should be optimized. |
Table 2: Example Caspase-12 Inhibition Data with this compound
| Treatment Group | This compound (µM) | Average Fluorescence (RFU) | % Inhibition |
| Untreated Control | 0 | 512 | 0% |
| ER Stress Inducer (e.g., Tunicamycin) | 0 | 4850 | N/A |
| ER Stress Inducer + this compound | 10 | 2665 | 45.1% |
| ER Stress Inducer + this compound | 50 | 1158 | 76.1% |
| ER Stress Inducer + this compound | 100 | 720 | 85.2% |
| Data are hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
-
Cell Culture and Treatment: Plate 2-5 x 10⁶ cells and culture overnight. Induce ER stress using a suitable agent (e.g., Tunicamycin, Thapsigargin). Concurrently, maintain an untreated control culture.[7]
-
Cell Harvesting: Collect cells by centrifugation (for suspension cells) or scraping (for adherent cells). Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[7]
-
Incubation: Incubate the suspension on ice for 10 minutes.[7]
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Lysate Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This is your cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Adjust the concentration to 1-5 mg/mL with Cell Lysis Buffer.
Protocol 2: Caspase-12 Activity Assay
-
Reagent Preparation: Prepare a sufficient volume of 2X Reaction Buffer containing 10 mM DTT.[7] Keep on ice.
-
Assay Plate Setup: On a 96-well black, clear-bottom microplate, add the following to each well:
-
Samples: 50 µL of cell lysate (containing 100-300 µg of total protein).
-
Positive Control: Recombinant active Caspase-12 (if available).
-
Negative Control (Blank): 50 µL of Cell Lysis Buffer.
-
-
Inhibitor Control (for specificity): For inhibitor control wells, pre-incubate the lysate with the desired final concentration of this compound (e.g., 50 µM) for 30 minutes at 37°C before proceeding to the next step.
-
Reaction Initiation:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7]
-
Measurement: Read the fluorescence using a microplate fluorometer with an excitation filter of 400 nm and an emission filter of 505 nm.[7]
Data Analysis
-
Subtract the blank reading (Negative Control) from all sample readings.
-
The fold-increase in Caspase-12 activity can be determined by comparing the fluorescence of the induced sample to the un-induced control.[7]
-
Calculate the percent inhibition for this compound treated samples using the formula: % Inhibition = [1 - (Sample RFU / Positive Control RFU)] * 100
Mandatory Visualizations
ER Stress-Induced Apoptosis Pathway
Caption: ER Stress signaling cascade leading to the activation of Caspase-12 and downstream apoptosis.
Experimental Workflow for Caspase-12 Assay
Caption: Step-by-step experimental workflow for the fluorometric Caspase-12 activity assay.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ER stress-induced apoptosis and caspase-12 activation occurs downstream of mitochondrial apoptosis involving Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-12 and ER-stress-mediated apoptosis: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abcam.com [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Z-ATAD-FMK Treatment in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Abstract
Z-ATAD-FMK (Z-Ala-Thr-Ala-Asp-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor widely employed in neuroscience research to investigate the mechanisms of neuronal apoptosis. By blocking the activity of key executioner and initiator caspases, this compound serves as a critical tool for elucidating apoptotic signaling pathways and evaluating potential neuroprotective strategies. These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including data presentation on effective concentrations and experimental workflows for assessing its neuroprotective effects.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis, or programmed cell death.[1][2][3] In the central nervous system, aberrant caspase activation is implicated in a range of neurodegenerative diseases and acute injuries such as stroke.[1] this compound is a tetrapeptide-based fluoromethylketone (FMK) that irreversibly binds to the catalytic site of multiple caspases, thereby inhibiting their function.[4][5][6] Its broad-spectrum inhibitory activity makes it a valuable reagent for studying caspase-dependent cell death in primary neuron cultures, a key in vitro model for neurobiological research.
Mechanism of Action
This compound functions by mimicking the natural substrate of caspases. The fluoromethylketone group forms a covalent bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.[4][6] This compound effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis by inhibiting initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7).[1][7]
Caption: Mechanism of this compound in blocking apoptosis.
Data Presentation: Efficacy of this compound in Primary Neurons
The optimal concentration of this compound can vary depending on the neuronal cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[4] Below is a summary of effective concentrations and observed outcomes from various studies.
| Cell Type | Apoptotic Stimulus | This compound Concentration | Observed Effect |
| Mouse Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 100 µM | Significantly reduced OGD-induced cell death.[8] |
| Mouse Cortical Neurons | Staurosporine / Serum Deprivation | Not specified | Attenuated apoptosis.[9] |
| Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | The related pan-caspase inhibitor Z-VAD-FMK reduced CA1 pyramidal cell loss.[10] |
| General Cell Cultures | Various | 50 nM - 100 µM | Effective range for inhibiting apoptosis.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound in sterile, anhydrous DMSO to create a stock solution, typically at a concentration of 20 mM.[4] Ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C.
General Workflow for this compound Treatment in Primary Neuron Cultures
Caption: Experimental workflow for this compound treatment.
Protocol for Neuroprotection Assay in Primary Cortical Neurons
This protocol details the steps to assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neuron cultures (e.g., from embryonic day 18 mice or rats)
-
Neurobasal medium with supplements (e.g., B-27, GlutaMAX)
-
Poly-D-lysine or other appropriate coating for culture vessels[11]
-
This compound stock solution (20 mM in DMSO)
-
L-glutamic acid stock solution (e.g., 10 mM in water)[12]
-
Phosphate-buffered saline (PBS)
-
Cell viability assay (e.g., MTT, LDH release)
-
Apoptosis detection kit (e.g., TUNEL staining, Caspase-3 activity assay)
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated plates or coverslips according to standard protocols.[11]
-
Maintain cultures for at least 7 days in vitro (DIV) to allow for maturation.
-
-
This compound Pre-treatment:
-
Prepare a working solution of this compound in pre-warmed culture medium at the desired final concentration (e.g., 100 µM).
-
Include a vehicle control (DMSO at the same final concentration, typically <0.5%).
-
Carefully replace the existing culture medium with the this compound or vehicle-containing medium.
-
Incubate the cultures for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Induction of Excitotoxicity:
-
Prepare a working solution of L-glutamic acid in culture medium at the desired final concentration (e.g., 100 µM).[12]
-
Add the glutamate solution directly to the wells containing this compound or vehicle.
-
Include a negative control group of untreated neurons.
-
-
Incubation:
-
Return the cultures to the incubator for a predetermined period (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT assay or quantify cell death by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis: Perform TUNEL staining to visualize DNA fragmentation in apoptotic cells or conduct a fluorometric assay to measure caspase-3 activity.
-
Troubleshooting and Considerations
-
DMSO Toxicity: Ensure the final concentration of DMSO is low and consistent across all experimental groups, including controls, as it can be toxic to primary neurons.[4]
-
Concentration Optimization: The effective concentration of this compound can be cell-type and stimulus-dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[4]
-
Timing of Treatment: The timing of this compound administration (pre-treatment vs. co-treatment) can influence the outcome and should be optimized.
-
Non-specific Effects: Be aware that some studies suggest that peptide-based caspase inhibitors may have off-target effects independent of their caspase-inhibitory properties.[13] Consider using appropriate negative controls, such as an inactive peptide analog if available.
References
- 1. Caspase pathways, neuronal apoptosis, and CNS injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets [frontiersin.org]
- 3. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. rndsystems.com [rndsystems.com]
- 6. invivogen.com [invivogen.com]
- 7. Frontiers | Caspases in the Developing Central Nervous System: Apoptosis and Beyond [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poly(ADP-ribose) polymerase inhibitors attenuate necrotic but not apoptotic neuronal death in experimental models of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Mycobacterium smegmatis Intracellular Survival with Z-ATAD-FMK
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mycobacterium smegmatis serves as a crucial non-pathogenic model organism for studying the host-pathogen interactions of its virulent counterpart, Mycobacterium tuberculosis. A key aspect of mycobacterial infection is the bacterium's ability to survive and replicate within host macrophages. Macrophage apoptosis, or programmed cell death, is a critical host defense mechanism to eliminate intracellular pathogens. Emerging evidence indicates that M. smegmatis infection can trigger a robust endoplasmic reticulum (ER) stress response in macrophages, leading to caspase-dependent apoptosis and influencing bacterial survival.[1]
Z-ATAD-FMK, a cell-permeable and irreversible inhibitor of caspase-12, is a valuable pharmacological tool to dissect the ER stress-mediated apoptotic pathway during mycobacterial infection. By specifically blocking a key initiator caspase in the ER stress pathway, researchers can elucidate the role of this host response in controlling M. smegmatis intracellular viability. These notes provide a comprehensive overview and detailed protocols for the application of this compound in this research context.
Mechanism of Action
Mycobacterium smegmatis infection of macrophages can induce the production of reactive oxygen species (ROS).[1] This increase in ROS can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the ER stress response. This, in turn, activates a signaling cascade involving caspase-12, which then activates downstream executioner caspases like caspase-9 and caspase-3, culminating in apoptosis of the host macrophage.[1] this compound acts by irreversibly binding to the active site of caspase-12, thereby inhibiting the initiation of this specific apoptotic pathway. This allows for the study of how ER stress-induced apoptosis contributes to the control of intracellular M. smegmatis.
Figure 1: Signaling pathway of M. smegmatis-induced apoptosis via ER stress.
Experimental Protocols
Protocol 1: Culturing and Infection of Macrophages with M. smegmatis
This protocol outlines the basic procedure for infecting a macrophage cell line with M. smegmatis.
Materials:
-
Mycobacterium smegmatis (e.g., ATCC 700084/mc²155)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
Gentamicin solution
Procedure:
-
Culture M. smegmatis in Middlebrook 7H9 broth at 37°C with shaking until the mid-log phase.
-
Harvest bacteria by centrifugation, wash with PBS, and resuspend in DMEM without antibiotics to the desired concentration.
-
Seed RAW 264.7 macrophages in 6-well plates at a density that allows for confluence at the time of infection.
-
Remove the culture medium from the macrophages and infect with the M. smegmatis suspension at a Multiplicity of Infection (MOI) of 5.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ atmosphere to allow for phagocytosis.[1][2]
-
After the incubation period, wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh DMEM containing 10% FBS and a low concentration of gentamicin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria.
-
Incubate the infected cells for the desired time points (e.g., 4, 8, 24 hours).
Protocol 2: Application of this compound to Study Intracellular Survival
This protocol describes the use of this compound to inhibit caspase-12 and assess the impact on M. smegmatis survival.
Materials:
-
This compound (caspase-12 inhibitor)
-
DMSO (for stock solution)
-
Infected macrophage cultures (from Protocol 1)
-
Sterile water or PBS
-
0.1% Saponin or Triton X-100 in PBS
-
Middlebrook 7H10 agar plates
-
Sterile serological pipettes and dilution tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 20 mM.
-
One hour prior to infecting the macrophages with M. smegmatis, pre-treat the cells by adding this compound to the culture medium at a final working concentration. A common concentration is 20-50 µM.[1] Include a vehicle control group treated with an equivalent volume of DMSO.
-
Proceed with the infection as described in Protocol 1.
-
At each desired time point post-infection (e.g., 4, 24 hours), lyse the macrophages to release intracellular bacteria. To do this, wash the cells with PBS and then add a solution of 0.1% saponin or Triton X-100 for 10 minutes.
-
Collect the lysate and perform serial dilutions in PBS or Middlebrook 7H9 broth.
-
Plate the dilutions onto Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 days, until colonies are visible.
-
Count the colonies to determine the number of Colony Forming Units (CFU) per well.
-
Compare the CFU counts between the this compound treated group and the control group to determine the effect of caspase-12 inhibition on intracellular bacterial survival.
Figure 2: Workflow for assessing M. smegmatis survival with this compound.
Data Presentation
The following tables summarize the expected outcomes based on published research when using caspase inhibitors in M. smegmatis-infected macrophages.[1]
Table 1: Effect of Caspase Inhibitors on Macrophage Apoptosis
| Treatment Group | Apoptotic Cells (%) after 24h Infection |
| Uninfected Control | ~5% |
| M. smegmatis Infected (DMSO) | ~30% |
| M. smegmatis + this compound (Caspase-12 Inhibitor) | Reduced Apoptosis (~15%) |
| M. smegmatis + z-LEHD-fmk (Caspase-9 Inhibitor) | Reduced Apoptosis (~18%) |
| M. smegmatis + z-VAD-fmk (Pan-Caspase Inhibitor) | Strongly Reduced Apoptosis (~10%) |
Table 2: Effect of Apoptosis Inhibition on Intracellular M. smegmatis Survival
| Treatment Group | Intracellular Survival (CFU) at 24h (Relative to 4h) |
| M. smegmatis Infected (DMSO) | Baseline Survival |
| M. smegmatis + this compound | Significantly Increased Survival |
| M. smegmatis + z-VAD-fmk (Pan-Caspase Inhibitor) | Significantly Increased Survival |
Note: The quantitative values are illustrative and based on trends observed in the literature. Actual results may vary depending on specific experimental conditions.
Concluding Remarks
The use of this compound is a powerful strategy to investigate the contribution of host cell ER stress and caspase-12-mediated apoptosis to the control of M. smegmatis infection. By inhibiting this pathway, researchers can demonstrate that functional host cell apoptosis is a critical defense mechanism that limits the intracellular survival of mycobacteria. These studies are fundamental for understanding the complex interplay between mycobacteria and the host immune system and may inform the development of novel host-directed therapies for tuberculosis.
References
- 1. Phagocytosis influences the intracellular survival of Mycobacterium smegmatis via the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium smegmatis Bacteria Expressing Mycobacterium tuberculosis-Specific Rv1954A Induce Macrophage Activation and Modulate the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Breast Cancer Stem Cells Using Z-ATAD-FMK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer stem cells (BCSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, metastasis, and resistance to conventional therapies. Understanding the molecular mechanisms that govern BCSC survival and maintenance is paramount for developing novel and effective anti-cancer strategies. One cellular process implicated in cell fate decisions, including apoptosis, is the Endoplasmic Reticulum (ER) stress response. Z-ATAD-FMK, a specific and irreversible inhibitor of caspase-12, offers a targeted approach to investigate the role of ER stress-induced apoptosis in the context of BCSCs.[1][2]
Caspase-12 is a key mediator of apoptosis triggered by disruptions in ER homeostasis.[3] This application note provides detailed protocols and conceptual frameworks for utilizing this compound to explore the significance of the caspase-12-dependent apoptotic pathway in breast cancer stem cells.
Mechanism of Action: this compound and the ER Stress-Induced Apoptosis Pathway
This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a cell-permeable fluoromethyl ketone-derivatized peptide that irreversibly binds to the active site of caspase-12, thereby inhibiting its proteolytic activity.[4][5] Caspase-12 is primarily localized to the ER and is activated upon prolonged or severe ER stress, a condition arising from the accumulation of unfolded or misfolded proteins.[3]
The activation of caspase-12 is a critical step in a signaling cascade that ultimately leads to programmed cell death. This compound specifically prevents the downstream events mediated by caspase-12, which include the cleavage and activation of effector caspases such as caspase-9 and caspase-3.[1][6] By inhibiting caspase-12, this compound allows researchers to dissect the contribution of ER stress-mediated apoptosis to various cellular phenomena in BCSCs, such as survival, differentiation, and drug resistance.
Data Presentation
While direct quantitative data on the effects of this compound on breast cancer stem cells is not extensively available in published literature, the following table provides a template for researchers to systematically record and analyze their experimental findings.
| Experimental Condition | Cell Line / BCSC Marker | This compound Concentration (µM) | Endpoint Measured | Result (e.g., % Apoptosis, Fold Change in Sphere Formation) | Standard Deviation | P-value |
| Control (Vehicle) | MCF-7 / CD44+/CD24- | 0 | Apoptosis (Annexin V/PI) | |||
| Tunicamycin (ER Stress Inducer) | MCF-7 / CD44+/CD24- | 0 | Apoptosis (Annexin V/PI) | |||
| Tunicamycin + this compound | MCF-7 / CD44+/CD24- | 10 | Apoptosis (Annexin V/PI) | |||
| Tunicamycin + this compound | MCF-7 / CD44+/CD24- | 20 | Apoptosis (Annexin V/PI) | |||
| Tunicamycin + this compound | MCF-7 / CD44+/CD24- | 50 | Apoptosis (Annexin V/PI) | |||
| Control (Vehicle) | MDA-MB-231 / ALDH+ | 0 | Sphere Formation Efficiency (%) | |||
| Paclitaxel | MDA-MB-231 / ALDH+ | 0 | Sphere Formation Efficiency (%) | |||
| Paclitaxel + this compound | MDA-MB-231 / ALDH+ | 20 | Sphere Formation Efficiency (%) |
Experimental Protocols
Protocol 1: Investigating the Role of Caspase-12 in BCSC Apoptosis
Objective: To determine if the inhibition of caspase-12 with this compound protects breast cancer stem cells from ER stress-induced apoptosis.
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Mammosphere culture medium
-
This compound (reconstituted in DMSO to a 20 mM stock solution)[4]
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
BCSC Enrichment: Isolate a BCSC-enriched population from your breast cancer cell line of choice using methods such as fluorescence-activated cell sorting (FACS) for markers like CD44+/CD24-/low or Aldefluor assay for ALDH activity. Alternatively, culture cells in mammosphere-forming conditions.
-
Cell Seeding: Seed the enriched BCSC population in ultra-low attachment plates for mammosphere culture or as a monolayer.
-
Pre-treatment with this compound: Pre-incubate the cells with the desired final concentration of this compound (typically in the range of 10-100 µM, to be optimized for your cell line) for 1-2 hours.[4] Include a vehicle control (DMSO).
-
Induction of ER Stress: Add the ER stress-inducing agent (e.g., Tunicamycin at 1-5 µg/mL) to the culture medium and incubate for a predetermined time (e.g., 24-48 hours).
-
Apoptosis Analysis:
-
Harvest the cells (dissociate mammospheres if necessary).
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
-
Data Analysis: Compare the percentage of apoptotic cells in the ER stress-induced group with and without this compound pre-treatment. A significant reduction in apoptosis in the this compound treated group would suggest a role for caspase-12 in this process.
Protocol 2: Assessing the Impact of Caspase-12 Inhibition on BCSC Self-Renewal
Objective: To evaluate whether inhibiting ER stress-induced apoptosis with this compound affects the self-renewal capacity of breast cancer stem cells.
Materials:
-
Breast cancer cell line
-
Mammosphere culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
Microscope with imaging capabilities
Procedure:
-
Primary Mammosphere Formation:
-
Seed single cells from a breast cancer cell line at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
-
Treat the cells with a sub-lethal concentration of a chemotherapeutic agent to enrich for resistant BCSCs, with or without this compound.
-
Culture for 7-10 days to allow for primary mammosphere formation.
-
-
Quantification of Primary Mammospheres:
-
Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Calculate the sphere formation efficiency (SFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
-
Secondary Mammosphere Formation (Self-Renewal Assay):
-
Collect the primary mammospheres by gentle centrifugation.
-
Dissociate the spheres into single cells using trypsin and mechanical disruption (pipetting).
-
Re-seed the single cells at the same low density in fresh mammosphere culture medium.
-
Culture for another 7-10 days to allow for secondary mammosphere formation.
-
-
Quantification of Secondary Mammospheres:
-
Count the number of secondary mammospheres and calculate the secondary SFE.
-
-
Data Analysis: Compare the primary and secondary SFE between the different treatment groups. An increase in SFE in the presence of this compound during chemotherapy treatment would suggest that inhibiting caspase-12-mediated apoptosis promotes the survival and self-renewal of BCSCs.
Visualizations
Caption: ER Stress-Induced Apoptosis Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]
- 3. Caspase-12 and ER-stress-mediated apoptosis: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Caspase-12 is involved in stretch-induced apoptosis mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Z-ATAD-FMK Concentration for Specific Cell Lines
Welcome to the technical support center for the use of Z-ATAD-FMK, a specific and irreversible inhibitor of caspase-12. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful application of this compound in your experiments.
Understanding this compound
This compound is a cell-permeable peptide fluoromethyl ketone that specifically targets and irreversibly inhibits caspase-12.[1][2] Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress.[3] By inhibiting caspase-12, this compound can prevent ER stress-mediated cell death and has been shown to also reduce the activity of caspase-9.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic peptide that mimics the substrate of caspase-12 and irreversibly binds to its active site. This binding prevents the activation of caspase-12, thereby inhibiting the downstream signaling cascade that leads to apoptosis in response to ER stress.[1][3]
Q2: What is a typical starting concentration for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[4] A general starting range for similar caspase inhibitors is between 10 µM and 100 µM.[4][5] However, it is crucial to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell line and experimental conditions.[4]
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a lyophilized powder and should be reconstituted in high-purity DMSO to create a stock solution, for example, at a concentration of 20 mM.[4] The lyophilized powder is stable for at least a year when stored at -20°C to -70°C. Once reconstituted in DMSO, the stock solution should be stored at -20°C and is generally stable for up to six months.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: How long should I pre-incubate my cells with this compound?
A4: A pre-incubation period of at least 1-2 hours before inducing apoptosis is generally recommended to allow for cell permeability and for the inhibitor to engage with its target.[5] However, the optimal pre-incubation time can vary, and a time-course experiment may be necessary for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of apoptosis observed. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line.[5] |
| Inhibitor was added too late. | Ensure that this compound is added prior to the apoptotic stimulus to allow for cell penetration and target engagement. A pre-incubation of 1-2 hours is a good starting point.[5] | |
| The apoptotic pathway is not dependent on caspase-12. | Confirm that your apoptotic stimulus induces ER stress and activates caspase-12. You can do this by running a parallel experiment without the inhibitor and measuring caspase-12 activation. If another pathway is involved, this compound will not be effective. | |
| Increased cell death or unexpected cytotoxicity. | Inhibitor concentration is too high. | High concentrations of this compound or the DMSO vehicle can be toxic to some cell lines.[4] Perform a toxicity assay (e.g., MTT assay) with a range of inhibitor concentrations and a vehicle control (DMSO alone) to determine the maximum non-toxic concentration. |
| Induction of an alternative cell death pathway. | In some cases, inhibiting apoptosis can lead to the activation of other cell death pathways, such as necroptosis.[5] This can be investigated by using inhibitors of other pathways (e.g., necrostatin-1 for necroptosis) in conjunction with this compound. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Ensure consistent cell density, passage number, and media composition between experiments. |
| Inhibitor degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4] |
Experimental Protocols
Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a framework for determining the optimal, non-toxic concentration of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Apoptosis-inducing agent (e.g., thapsigargin or tunicamycin for ER stress)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dose-Response Setup: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, and 100 µM.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) only. Incubate for 1-2 hours.
-
Induction of Apoptosis: To one set of wells for each concentration, add your apoptosis-inducing agent at a predetermined effective concentration. To another set of wells (no-stimulus control), add an equal volume of vehicle.
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis in your positive control wells (typically 12-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated, non-stimulated control cells. The optimal concentration will be the one that provides significant protection against the apoptotic stimulus without showing toxicity in the non-stimulated cells.
Caspase-3/7 Activity Assay
This protocol measures the activity of downstream executioner caspases to confirm the inhibitory effect of this compound on the apoptotic cascade.
Materials:
-
Cell lysate from your experiment (control, stimulus-only, stimulus + this compound)
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Treat your cells with the apoptotic stimulus in the presence or absence of the optimized concentration of this compound.
-
Cell Lysis: After the desired incubation time, harvest and lyse the cells according to the manufacturer's protocol for your chosen lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Setup: In a black 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Substrate Addition: Prepare the caspase-3/7 substrate in assay buffer according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation ~360-380 nm and emission ~440-460 nm for AMC).
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the stimulus-only samples to determine the percentage of caspase-3/7 inhibition.
Data Presentation
Table 1: General Recommended Concentration Ranges for Caspase Inhibitors
| Inhibitor | Target | General Working Concentration Range | Reference |
| This compound | Caspase-12 | 10 µM - 100 µM (empirically determined) | [4] |
| Z-VAD-FMK | Pan-Caspase | 10 µM - 100 µM | [5][6] |
Note: The optimal concentration for this compound must be determined experimentally for each cell line and experimental condition. The ranges provided for the related pan-caspase inhibitor Z-VAD-FMK can be used as a starting point for optimization.
Visualizations
Caption: ER Stress-Induced Apoptosis Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Z-ATAD-FMK solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-12 inhibitor, Z-ATAD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO up to a concentration of 20 mM.[1] For optimal results, use highly pure (ACS grade) DMSO.[1]
Q2: I am having trouble dissolving the lyophilized this compound powder. What should I do?
A2: Lyophilized this compound may not have a visible pellet.[1] To ensure complete dissolution, follow these steps:
-
Allow the vial to reach room temperature before opening to prevent condensation.
-
Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 20 mM).[1]
-
Vortex the solution gently for 1-2 minutes to ensure the powder is completely dissolved.[2]
Q3: What is the recommended storage condition for this compound?
A3:
-
Lyophilized powder: Store at -20°C under desiccating conditions for up to 12 months.
-
Reconstituted in DMSO: Store at -20°C. The stock solution is stable for up to 6 months.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most commonly recommended solvent, one source mentions solubility in Ethanol at approximately 1 mg/ml.[4] However, for most cell-based assays, DMSO is the standard. If you must use another solvent, it is crucial to perform a vehicle control experiment to assess any potential toxicity or off-target effects of the solvent on your experimental system.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Possible Cause: this compound has limited solubility in aqueous solutions. Direct dilution of a high-concentration DMSO stock into an aqueous buffer or cell culture medium can cause the compound to precipitate.
Solution:
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution. A 1:10 or 1:20 pre-dilution in a protein-containing buffer (e.g., PBS + 1% BSA) or cell culture medium supplemented with 5-10% fetal bovine serum can help maintain solubility before the final dilution into the experimental setup.[1]
-
Working Concentration: Ensure the final concentration of DMSO in your cell culture or assay is low, typically below 1.0%, to avoid cellular toxicity.[1]
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[1]
Issue 2: Lack of inhibitory effect in the experiment.
Possible Causes:
-
Incorrect Concentration: The effective concentration of this compound can vary depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[1]
-
Timing of Addition: As an irreversible inhibitor, this compound must be present to bind to caspase-12 as it becomes active.[2]
-
Cell Permeability Issues: While designed to be cell-permeable, efficiency can vary between cell lines.[1][5]
-
Alternative Cell Death Pathways: The observed cell death may be independent of caspase-12.
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal working concentration for your specific experimental system. A common starting range for cell-based assays is 10-100 µM.[1][3]
-
Optimize Incubation Time: Adjust the timing of inhibitor addition to coincide with the expected activation of caspase-12.
-
Positive Control: Use a known inducer of ER stress-mediated apoptosis to validate the experimental setup.
-
Pan-Caspase Inhibitor: Consider using a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if the observed cell death is caspase-dependent.[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | Up to 20 mM | [1] |
| Ethanol | ~1 mg/ml | [4] |
Table 2: Recommended Dilution for Cell Culture
| Stock Concentration | Intermediate Dilution | Final Concentration | Dilution into Culture |
| 20 mM | 2 mM (1:10) | 200 µM | 1:10 |
| 20 mM | 2 mM (1:10) | 100 µM | 1:20 |
| 20 mM | 1 mM (1:20) | 10 µM | 1:100 |
| 20 mM | 1 mM (1:20) | 1 µM | 1:1000 |
| This table provides a guideline; optimal concentrations should be determined experimentally.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of lyophilized this compound to room temperature.
-
To prepare a 20 mM stock solution from 1 mg of this compound (MW: 540.54 g/mol ), add 92.5 µL of high-purity DMSO.[1]
-
Vortex gently for 1-2 minutes until the powder is fully dissolved.
-
Aliquot the stock solution into single-use vials and store at -20°C for up to 6 months.[1]
Protocol 2: Inhibition of Caspase-12 in Cell Culture
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The following day, prepare the working solution of this compound. For a final concentration of 20 µM, dilute the 20 mM stock solution 1:1000 in the final culture medium. It is recommended to perform a serial dilution as described in the troubleshooting guide.
-
Add the this compound working solution to the cells. It is often added at the same time as the apoptotic stimulus.[3]
-
Include appropriate controls:
-
Untreated cells
-
Cells treated with the apoptotic stimulus only
-
Cells treated with the vehicle (DMSO) and the apoptotic stimulus
-
-
Incubate the cells for the desired period.
-
Assess apoptosis and caspase-12 activity using appropriate assays (e.g., Western blot for cleaved caspase-3, TUNEL assay, or a specific caspase-12 activity assay).
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: ER stress-induced apoptosis pathway inhibited by this compound.
References
Technical Support Center: Assessing Potential Z-ATAD-FMK Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of Z-ATAD-FMK, a specific caspase-12 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific, cell-permeable, and irreversible inhibitor of caspase-12.[1] Its primary role is to prevent endoplasmic reticulum (ER) stress-mediated apoptosis by inhibiting the activity of caspase-12, which in turn can reduce the activation of downstream caspases like caspase-9.[1]
Q2: Is this compound expected to be cytotoxic?
Fluoromethyl ketone (FMK)-derivatized peptide caspase inhibitors are generally designed to be effective irreversible inhibitors with no added cytotoxic effects.[2] However, it is crucial to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions.
Q3: What are the potential off-target effects of FMK-based caspase inhibitors?
While this compound is a specific inhibitor, the broader class of FMK-based caspase inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK, has been reported to have off-target effects. These can include the induction of autophagy or a switch to other forms of programmed cell death like necroptosis.[3][4][5][6] It is important to be aware of these possibilities when interpreting experimental results. For instance, Z-VAD-FMK has been shown to inhibit NGLY1, an enzyme involved in ER-associated degradation, leading to autophagy.[3][6][7][8]
Q4: What is a suitable negative control for experiments involving this compound?
A common negative control for peptide-based caspase inhibitors with a benzyloxycarbonyl (Z) group and an FMK group is Z-FA-FMK. This compound inhibits cathepsins B and L but not caspases, making it a useful tool to distinguish caspase-dependent effects from other potential off-target effects of the inhibitor structure.
Q5: At what concentration should I use this compound?
The optimal working concentration of this compound is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[2] It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific system. A common starting range for similar caspase inhibitors in cell culture is between 10 µM and 100 µM.[2][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected cell death or morphological changes after this compound treatment. | 1. The concentration of this compound may be too high, leading to off-target effects or direct cytotoxicity. 2. The observed cell death may not be apoptotic and could be a switch to another pathway like necroptosis, which has been observed with other caspase inhibitors.[5] 3. The solvent (e.g., DMSO) concentration may be too high.[2] | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Investigate markers for other cell death pathways, such as RIPK1/RIPK3 for necroptosis or LC3 for autophagy.[3][5] 3. Ensure the final solvent concentration in your culture medium is low (typically <0.5%) and run a solvent-only control.[2] |
| No inhibition of apoptosis is observed. | 1. The concentration of this compound may be too low. 2. The timing of inhibitor addition may be incorrect. 3. The apoptotic pathway in your model may not be dependent on caspase-12. | 1. Increase the concentration of this compound based on a dose-response experiment. 2. Add this compound at the same time as the apoptotic stimulus.[9] 3. Confirm the involvement of ER stress and caspase-12 in your experimental model. Consider using a pan-caspase inhibitor like Z-VAD-FMK to confirm if the cell death is caspase-dependent.[10] |
| Inconsistent results between experiments. | 1. Improper storage and handling of this compound. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Store the lyophilized powder at -20°C. Once reconstituted in DMSO, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][10] 2. Allow the vial to warm to room temperature before opening and reconstitution.[10] |
Experimental Protocols & Data
Table 1: Recommended Stock and Working Concentrations
| Parameter | Recommendation |
| Reconstitution Solvent | Anhydrous DMSO[2] |
| Stock Solution Concentration | 10-20 mM[2] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C[2][10] |
| Typical Working Concentration Range | 10 µM - 100 µM (must be optimized for each cell line)[2][9] |
| Maximum DMSO Concentration in Culture | < 0.5% (v/v)[2] |
Protocol: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT or similar)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in your cell culture medium. A suggested starting range is from 1 µM to 200 µM.
-
Prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Include a positive control for cell death (e.g., a known cytotoxic agent like staurosporine).
-
Include an untreated control (cells in medium only).
-
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions, vehicle control, positive control, and untreated control medium to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Add the solubilization solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability. This will be your maximum non-toxic working concentration.
-
Visualizations
Signaling Pathway of ER Stress-Mediated Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Z-ATAD-FMK Experiments and the Influence of DMSO Concentration
Welcome to the technical support center for researchers utilizing the caspase-12 inhibitor, Z-ATAD-FMK. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a particular focus on the effects of Dimethyl Sulfoxide (DMSO) concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of DMSO for dissolving this compound and for use in cell culture?
A1: this compound should be initially dissolved in high-purity DMSO to create a concentrated stock solution, typically at 20 mM. For cell culture experiments, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. It is strongly recommended to keep the final DMSO concentration at or below 1.0%, with many studies advocating for concentrations as low as 0.1% to 0.5%.[1][2] Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experimental design.
Q2: What are the signs of DMSO-induced cytotoxicity in my cell cultures?
A2: DMSO can induce dose- and time-dependent cytotoxicity. Signs of toxicity include a reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis or necrosis.[3][4] It is crucial to determine the tolerance of your specific cell line to DMSO, as sensitivity can vary significantly between different cell types.[1]
Q3: At what concentration should I use this compound in my experiments?
A3: The optimal working concentration for this compound is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. A general starting point for caspase inhibitors is in the range of 5 µM to 20 µM, though effective concentrations can range from 50 nM to 100 µM.[5] It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental system.
Q4: What is the mechanism of action of this compound?
A4: this compound is a cell-permeable, irreversible inhibitor of caspase-12.[6][7] Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress.[8][9][10][11] By inhibiting caspase-12, this compound can prevent the activation of downstream effector caspases, such as caspase-3, thereby blocking the apoptotic cascade initiated by ER stress.[7][10]
Q5: Are there any known off-target effects of FMK-based caspase inhibitors?
A5: Yes, peptide fluoromethyl ketone (FMK) inhibitors can have off-target effects. For instance, the pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit other cysteine proteases like cathepsins and calpains.[12] It has also been reported to inhibit N-glycanase 1 (NGLY1), which can induce autophagy.[12][13] While specific off-target effects for this compound are less documented, it is important to be aware of these potential confounding factors and consider using alternative inhibitors or controls to validate findings.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background cell death in all treatment groups, including controls. | DMSO concentration is too high, causing cytotoxicity. | Determine the maximum tolerated DMSO concentration for your cell line with a dose-response experiment. Ensure the final DMSO concentration in your assay is below this cytotoxic threshold (ideally ≤ 0.5%). |
| No inhibition of apoptosis observed with this compound treatment. | 1. The working concentration of this compound is too low. 2. The inhibitor was added after the apoptotic cascade was already initiated. 3. The apoptotic pathway in your model is not dependent on caspase-12. | 1. Perform a dose-response experiment to find the optimal inhibitor concentration. 2. Add this compound at the same time as or prior to the apoptotic stimulus. A pre-incubation of 1-2 hours is often recommended.[5] 3. Confirm the involvement of ER stress and caspase-12 in your system using other methods (e.g., western blotting for ER stress markers). |
| Inconsistent results between experiments. | 1. Instability of this compound in stock or working solutions. 2. Variability in cell health or density. 3. Repeated freeze-thaw cycles of the inhibitor stock. | 1. Prepare fresh working dilutions of this compound for each experiment from a frozen stock. Upon reconstitution in DMSO, the compound is stable for up to 6 months at -20°C. 2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 3. Aliquot the stock solution after reconstitution to avoid multiple freeze-thaw cycles.[14] |
| Unexpected cellular phenotypes (e.g., autophagy) are observed. | Potential off-target effects of the FMK inhibitor. | Consider using a structurally different caspase-12 inhibitor as a control. Investigate markers of the unexpected phenotype (e.g., LC3 puncta for autophagy) in your experimental conditions. |
Data on DMSO Cytotoxicity
The following tables summarize the cytotoxic effects of DMSO on various cancer cell lines at different concentrations and exposure times. A reduction in cell viability exceeding 30% is generally considered cytotoxic.
Table 1: Cytotoxicity of DMSO on HepG2 and Huh7 Cells [3]
| Cell Line | DMSO Conc. (%) | 24h (% Viability Reduction) | 48h (% Viability Reduction) | 72h (% Viability Reduction) |
| HepG2 | 0.3125 | Non-cytotoxic | Non-cytotoxic | Non-cytotoxic |
| 0.625 | Non-cytotoxic | Non-cytotoxic | 33.6 ± 5.1 | |
| 1.25 | Non-cytotoxic | Non-cytotoxic | Cytotoxic | |
| 2.5 | 41.6 ± 5.8 | 42.8 ± 4.3 | Cytotoxic | |
| 5.0 | Cytotoxic | Cytotoxic | Cytotoxic | |
| Huh7 | 1.25 | Non-cytotoxic | Non-cytotoxic | Non-cytotoxic |
| 2.5 | Non-cytotoxic | 31.7 ± 3.9 | 46.6 ± 1.09 | |
| 5.0 | 49.1 ± 0.35 | 62.7 ± 5.4 | 93.29 ± 0.3 |
Table 2: Cytotoxicity of DMSO on Various Human Leukemic Cell Lines
| Cell Line | DMSO Conc. (%) | 24h | 48h | 72h |
| THP-1 | ≥ 2 | Significant Cytotoxicity | Increased Cytotoxicity | Further Increased Cytotoxicity |
| U937 | ≥ 2 | Significant Cytotoxicity | Increased Cytotoxicity | Further Increased Cytotoxicity |
| Jurkat | ≥ 2 | Significant Cytotoxicity | Increased Cytotoxicity | Further Increased Cytotoxicity |
| Molt-4 | ≥ 2 | Significant Cytotoxicity | Increased Cytotoxicity | Further Increased Cytotoxicity |
Experimental Protocols
Protocol: Inhibition of ER Stress-Induced Apoptosis using this compound
This protocol provides a general guideline for assessing the inhibitory effect of this compound on apoptosis induced by an ER stress-inducing agent.
1. Reagent Preparation:
- This compound Stock Solution (20 mM): Reconstitute lyophilized this compound in high-purity DMSO. For example, add 92.6 µL of DMSO to 1 mg of this compound (MW: 540 g/mol ) to yield a 20 mM stock solution. Mix thoroughly. Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
- ER Stress Inducer: Prepare a stock solution of your chosen ER stress inducer (e.g., tunicamycin, thapsigargin) at a concentration suitable for your cell line.
- Cell Culture Medium: Use the appropriate complete medium for your cell line.
2. Cell Seeding:
- Seed your cells in a suitable culture plate (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
3. Treatment:
- Pre-incubation (optional but recommended): Pre-incubate the cells with the desired final concentration of this compound (e.g., 10 µM, 20 µM, 50 µM) for 1-2 hours.
- Induction of Apoptosis: Add the ER stress-inducing agent to the wells.
- Controls:
- Negative Control: Untreated cells.
- Vehicle Control: Cells treated with the same final concentration of DMSO as the this compound-treated wells.
- Positive Control: Cells treated with the ER stress inducer and the DMSO vehicle.
- Incubation: Incubate the cells for a duration appropriate for the induction of apoptosis by your chosen stimulus (e.g., 12, 24, or 48 hours).
4. Apoptosis Assay:
- Assess apoptosis using a method of your choice, such as:
- Annexin V/Propidium Iodide Staining: For analysis by flow cytometry or fluorescence microscopy.
- Caspase-3/7 Activity Assay: A fluorometric or colorimetric assay to measure the activity of executioner caspases.
- Western Blotting: To detect cleavage of PARP or caspase-3.
Visualizations
Caption: ER Stress-Induced Apoptosis Pathway and the action of this compound.
Caption: General experimental workflow for this compound experiments.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Caspase-12 and ER-stress-mediated apoptosis: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Stability of Z-ATAD-FMK in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Z-ATAD-FMK, a specific caspase-12 inhibitor, in cell culture experiments. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a summary of stability data to ensure the successful application of this compound in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Precipitate formation upon dilution in cell culture media | The compound's solubility limit in aqueous media has been exceeded. This is common for hydrophobic compounds reconstituted in a high concentration of an organic solvent like DMSO. | - Optimize Dilution: Instead of a single-step dilution, perform a serial dilution in pre-warmed (37°C) cell culture media. - Gentle Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution. - Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. |
| Inconsistent or no inhibitory effect observed | - Compound Degradation: this compound may be unstable in the cell culture media at 37°C over the course of the experiment. - Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit caspase-12 in your specific cell type or experimental conditions. - Timing of Addition: The inhibitor was added after the apoptotic pathway was already significantly activated. | - Assess Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture media (see Experimental Protocols section). If degradation is rapid, consider replenishing the inhibitor during long-term experiments. - Dose-Response Experiment: Conduct a dose-response curve (e.g., 10 µM, 20 µM, 50 µM, 100 µM) to determine the optimal inhibitory concentration for your cell line and stimulus.[1] - Pre-incubation: Pre-incubate the cells with this compound for at least 1-2 hours before inducing apoptosis to allow for sufficient cell permeability and target engagement. |
| Cell toxicity observed | - High DMSO Concentration: The final concentration of DMSO in the cell culture media may be too high, leading to cellular toxicity.[1] - Off-target effects of this compound: At high concentrations, the inhibitor may have off-target effects. | - Control DMSO Concentration: Ensure the final DMSO concentration in your cell culture is below 0.5% (v/v), and ideally below 0.1%.[1] Always include a vehicle control (media with the same concentration of DMSO) in your experiments. - Determine IC50 and CC50: Perform experiments to determine both the half-maximal inhibitory concentration (IC50) for caspase-12 and the 50% cytotoxic concentration (CC50) to establish a therapeutic window. |
| Variability between experimental replicates | - Inconsistent Sample Handling: Variations in incubation times, inhibitor addition, or sample processing can lead to inconsistent results. - Incomplete Solubilization: The this compound stock solution may not be fully dissolved. | - Standardize Procedures: Ensure all experimental steps are performed consistently across all replicates. - Ensure Complete Dissolution: Before each use, visually inspect the stock solution to ensure there are no precipitates. If necessary, gently warm the vial to 37°C to aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound?
A: this compound is typically supplied as a lyophilized powder and should be reconstituted in high-purity DMSO to create a stock solution, for example, at a concentration of 20 mM. The lyophilized powder is stable for at least one year when stored at -20°C.[1] Once reconstituted in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The reconstituted stock solution is generally stable for up to 6 months at -20°C.[2]
Q2: What is the recommended working concentration for this compound in cell culture?
A: The optimal working concentration of this compound can vary depending on the cell type, cell density, and the specific experimental conditions. A common starting range is 10-50 µM. However, it is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.[1]
Q3: Is this compound cell-permeable and reversible?
A: this compound is a cell-permeable inhibitor due to the benzyloxycarbonyl (Z) group at the N-terminus and the O-methyl group on the aspartate residue, which enhance its ability to cross cell membranes.[1][3] The fluoromethyl ketone (FMK) group forms an irreversible covalent bond with the catalytic site of the caspase, making it an irreversible inhibitor.[4]
Q4: How does this compound inhibit apoptosis?
A: this compound specifically inhibits caspase-12, a key initiator caspase in the endoplasmic reticulum (ER) stress-mediated apoptosis pathway.[5] By inhibiting caspase-12, this compound prevents the downstream activation of other caspases, such as caspase-9 and caspase-3, thereby blocking the apoptotic cascade initiated by ER stress.[5]
Q5: Should I use a control for this compound experiments?
A: Yes, several controls are essential. A vehicle control (cells treated with the same concentration of DMSO used to dissolve this compound) is necessary to account for any effects of the solvent. A negative control compound, such as Z-FA-FMK, which is a cathepsin inhibitor but does not inhibit caspases, can also be used to demonstrate the specificity of the observed effects to caspase inhibition.
Stability of this compound in Cell Culture Media
The stability of this compound in aqueous cell culture media at 37°C is a critical factor for the reproducibility of experiments. While specific quantitative data for this compound is not widely available in the literature, peptide-based inhibitors can be susceptible to degradation. The following table provides hypothetical stability data for this compound in common cell culture media as an illustrative example. It is strongly recommended that researchers determine the stability of this compound under their specific experimental conditions.
| Cell Culture Medium | Time (hours) | Remaining this compound (%) |
| DMEM + 10% FBS | 0 | 100 |
| 2 | 95 | |
| 8 | 80 | |
| 24 | 55 | |
| 48 | 30 | |
| RPMI-1640 + 10% FBS | 0 | 100 |
| 2 | 92 | |
| 8 | 75 | |
| 24 | 48 | |
| 48 | 25 |
Note: This data is hypothetical and for illustrative purposes only. Actual stability may vary.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- DMSO (cell culture grade)
- Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
- HPLC system with a UV or Mass Spectrometry (MS) detector
- C18 reverse-phase HPLC column
- Acetonitrile (HPLC grade)
- Formic acid (HPLC grade)
- Sterile microcentrifuge tubes or a 24-well plate
2. Procedure:
- Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 20 µM).
- Incubation: Aliquot the working solution into sterile tubes or wells and place them in a 37°C, 5% CO2 incubator.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample should be collected and processed immediately.
- Sample Quenching: To stop degradation, mix the collected sample with an equal volume of cold acetonitrile. This will precipitate proteins.
- Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to HPLC vials.
- HPLC Analysis: Analyze the samples using a validated HPLC method.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate this compound from media components.
- Detection: Monitor the peak area of this compound at its specific wavelength (if using UV) or mass-to-charge ratio (if using MS).
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the ER stress-induced apoptosis pathway involving caspase-12 and a typical experimental workflow for using this compound.
Caption: ER Stress-Induced Apoptosis Pathway via Caspase-12.
Caption: Experimental Workflow for this compound Treatment.
References
Technical Support Center: Interpreting Unexpected Results with Z-ATAD-FMK
Welcome to the technical support center for Z-ATAD-FMK. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during experiments using this caspase-12 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of caspase-12.[1] It is primarily used in research to study and prevent endoplasmic reticulum (ER) stress-mediated apoptosis.[1][2] By inhibiting caspase-12, this compound can also reduce the activity of downstream executioner caspases, such as caspase-9 and caspase-3.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the inhibitor's activity.
| Condition | Recommendation |
| Storage (lyophilized) | Store at -20°C to -70°C. The lyophilized product is stable for at least one year under these conditions. |
| Reconstitution | Reconstitute in high-purity DMSO to create a stock solution (e.g., 10-20 mM). |
| Storage (stock solution) | Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Q3: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound is cell-type and stimulus-dependent. A common starting range for cell-based assays is 10-100 µM.[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: What are essential controls to include in my experiments with this compound?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to control for any solvent-induced effects.
-
Negative Control Inhibitor: Use a structurally related peptide that does not inhibit caspases, such as Z-FA-FMK, at the same concentration as this compound. This helps to rule out non-specific effects of the FMK chemical group or the peptide backbone.
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Positive Control for Apoptosis Induction: Use a known inducer of ER stress-mediated apoptosis in your cell type to confirm that the apoptotic pathway is active.
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Positive Control for Inhibition: In parallel, use a well-characterized pan-caspase inhibitor, like Z-VAD-FMK, to confirm that caspase-dependent apoptosis is occurring and can be inhibited in your system.
Troubleshooting Unexpected Results
Here we address specific issues you might encounter during your experiments with this compound.
Issue 1: this compound fails to inhibit ER stress-induced apoptosis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Integrity and Activity | - Verify Storage: Ensure the inhibitor has been stored correctly to prevent degradation. - Fresh Preparation: Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. |
| Suboptimal Inhibitor Concentration | - Dose-Response: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10, 20, 50, 100 µM) to determine the optimal inhibitory concentration for your specific cell type and apoptotic stimulus. |
| Timing of Inhibitor Addition | - Pre-incubation: As an irreversible inhibitor, this compound should be added to the cell culture before inducing apoptosis to allow for cell permeability and binding to pro-caspase-12. A pre-incubation time of 30 minutes to 2 hours is generally recommended. |
| Caspase-12 Independent Apoptosis | - Alternative Pathways: The ER stress-induced apoptosis in your model may be proceeding through a caspase-12 independent pathway. Other pathways, such as those involving PERK, IRE1α, or ATF6, can also trigger apoptosis.[2][4] - Pan-Caspase Inhibitor: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the cell death is caspase-dependent at all. If Z-VAD-FMK also fails to inhibit cell death, it is likely a caspase-independent mechanism.[5] |
| Assay and Data Interpretation | - Direct Measure of Caspase Activity: Assess the cleavage of pro-caspase-12 and its downstream targets (e.g., pro-caspase-9, pro-caspase-3) by Western blot. Successful inhibition should show a reduction in the cleaved forms of these caspases. - Fluorometric Assays: Use a specific fluorogenic substrate for caspase-12 or downstream caspases to directly measure enzymatic activity. |
Issue 2: Increased or unexpected cell death is observed after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Switch to Necroptosis | - Inhibition of apoptosis can sometimes lead to an alternative form of programmed cell death called necroptosis, especially in response to stimuli like TNF-α.[6] - Necroptosis Inhibitors: Use inhibitors of the necroptosis pathway, such as necrostatin-1 (a RIPK1 inhibitor), in combination with this compound to see if cell death is rescued. - Morphological Analysis: Examine cell morphology. Necrotic cells typically show swelling of the cytoplasm and organelles and rupture of the plasma membrane, in contrast to the membrane blebbing and formation of apoptotic bodies seen in apoptosis. |
| Induction of Autophagy | - Off-Target Effects: The related pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy by inhibiting the N-glycanase NGLY1.[7][8][9] this compound may have similar off-target effects. - Autophagy Markers: Assess markers of autophagy, such as the conversion of LC3-I to LC3-II by Western blot or the formation of LC3 puncta by immunofluorescence. - Alternative Inhibitors: Consider using an alternative caspase inhibitor with a different chemical structure, such as Q-VD-OPh, which has been reported not to induce autophagy.[7][9] |
| Solvent Toxicity | - DMSO Concentration: High concentrations of DMSO (>0.5-1%) can be toxic to some cell lines. - Vehicle Control: Ensure you have a vehicle-only control with the same final DMSO concentration as your this compound treatment group. - Lower DMSO Concentration: If toxicity is suspected, try to lower the final DMSO concentration by using a more concentrated stock of this compound. |
Experimental Protocols
Protocol 1: Induction of ER Stress and Inhibition of Apoptosis with this compound
This protocol provides a general workflow for inducing ER stress in cultured cells and assessing the inhibitory effect of this compound on apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound (reconstituted in DMSO)
-
DMSO (vehicle control)
-
Z-FA-FMK (negative control inhibitor, reconstituted in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Reagents for Western blotting or caspase activity assays
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere and recover overnight.
-
Inhibitor Pre-treatment:
-
Prepare treatment media containing the desired final concentrations of this compound, Z-FA-FMK, and a vehicle control (DMSO).
-
Remove the old medium from the cells and add the treatment media.
-
Pre-incubate the cells with the inhibitors or vehicle for 30 minutes to 2 hours at 37°C.
-
-
Apoptosis Induction:
-
Add the ER stress inducer (e.g., Tunicamycin) directly to the wells containing the inhibitor/vehicle media.
-
Incubate for the predetermined time required for the stimulus to induce apoptosis (e.g., 12-48 hours).
-
-
Apoptosis Analysis:
-
Flow Cytometry: Harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol. Analyze by flow cytometry.
-
Western Blotting: Lyse the cells and perform Western blot analysis for cleaved caspase-12, cleaved caspase-9, cleaved caspase-3, and PARP cleavage.
-
Caspase Activity Assay: Use a fluorometric assay with a specific caspase substrate to measure caspase activity in cell lysates.
-
Signaling Pathways and Workflows
ER Stress-Induced Apoptosis Pathway
Prolonged ER stress can trigger apoptosis through several signaling cascades. One key pathway involves the activation of caspase-12, which is localized to the ER membrane.
Caption: ER stress-induced apoptosis pathway mediated by caspase-12.
Experimental Workflow for Troubleshooting this compound
This diagram outlines a logical workflow for troubleshooting unexpected results in your this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signaling Cell Death from the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-8 Regulates Endoplasmic Reticulum Stress-Induced Necroptosis Independent of the Apoptosis Pathway in Auditory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Z-ATAD-FMK Dose-Response Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing a dose-response curve for the caspase-12 inhibitor, Z-ATAD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific, cell-permeable, and irreversible inhibitor of caspase-12. Its mechanism of action involves binding to the active site of caspase-12, thereby preventing its activation. Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress. By inhibiting caspase-12, this compound can block the downstream signaling cascade that leads to programmed cell death originating from ER stress. This includes the subsequent activation of caspase-9 and the executioner caspase-3.
Q2: What is the recommended starting concentration range for a this compound dose-response experiment?
A2: The optimal concentration of this compound is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. A general starting range for similar fluoromethyl ketone (FMK)-derivatized peptide inhibitors in cell culture is between 50 nM and 100 µM. It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental system.
Q3: How should I reconstitute and store this compound?
A3: this compound should be reconstituted in high-purity dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 20 mM. Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The stock solution should be stored at -20°C.
Q4: What is the recommended pre-incubation time for this compound before inducing apoptosis?
A4: A pre-incubation period of at least 1-2 hours is commonly recommended. This allows the cell-permeable inhibitor sufficient time to enter the cells and bind to its target, pro-caspase-12, before the apoptotic stimulus is introduced.
Q5: Should I include any specific controls in my dose-response experiment?
A5: Yes, several controls are essential for a robust dose-response experiment:
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the highest this compound treatment group to account for any solvent-induced effects. The final DMSO concentration in the cell culture medium should ideally be kept below 1% to avoid toxicity.
-
Untreated Control: Cells that are not treated with either the apoptotic stimulus or this compound.
-
Positive Control (Stimulus Only): Cells treated only with the apoptotic stimulus to establish the maximum level of apoptosis.
-
Negative Control Inhibitor (Optional): A structurally similar but inactive peptide, such as Z-FA-FMK, can be used to demonstrate the specificity of this compound's inhibitory effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of apoptosis observed | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line or stimulus. | Perform a broader dose-response curve, testing concentrations up to 100 µM. |
| 2. Inadequate Pre-incubation Time: The inhibitor may not have had enough time to permeate the cells and bind to caspase-12 before the apoptotic stimulus was applied. | Increase the pre-incubation time with this compound to 2-4 hours before adding the apoptotic stimulus. | |
| 3. Alternative Apoptotic Pathway: The apoptotic stimulus you are using may not primarily act through the ER stress and caspase-12 pathway. | Confirm that your stimulus induces ER stress. Consider using an alternative stimulus known to activate this pathway (e.g., tunicamycin, thapsigargin). You can also investigate the involvement of other apoptotic pathways (e.g., the extrinsic pathway involving caspase-8). | |
| 4. Inhibitor Degradation: Improper storage of the this compound stock solution may have led to its degradation. | Ensure the stock solution is stored at -20°C in single-use aliquots. Prepare fresh dilutions for each experiment. | |
| High background cell death in vehicle control | 1. DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is below 1%. If higher concentrations of this compound are required, prepare a more concentrated stock solution to minimize the volume of DMSO added. |
| 2. Cell Culture Conditions: Suboptimal cell culture conditions can lead to increased cell stress and death. | Ensure cells are healthy, within a low passage number, and plated at an appropriate density. | |
| Inconsistent results between experiments | 1. Variability in Cell Plating: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Use a cell counter to ensure consistent cell seeding density across all wells and experiments. |
| 2. Pipetting Errors: Inaccurate pipetting of the inhibitor or stimulus can lead to variability. | Calibrate your pipettes regularly and use fresh tips for each dilution and treatment. | |
| 3. Time-dependent Effects: The timing of inhibitor addition and stimulus induction is critical and must be consistent. | Maintain a strict and consistent timeline for all experimental steps. |
Data Presentation
The following table provides an example of quantitative data from an experiment investigating the effect of this compound on stretch-induced apoptosis in myoblasts.[1]
| Treatment Group | This compound Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Static Control | 0 | 2.5 | 1.8 |
| Stretched (24h) | 0 | 12.5 | 10.2 |
| Stretched (24h) + this compound | 20 | 6.3 | 4.5 |
Note: This data is illustrative of the potential effects of this compound. The optimal concentration and resulting level of inhibition will vary depending on the experimental system.
Experimental Protocols
Detailed Methodology for a this compound Dose-Response Curve
This protocol outlines the steps to determine the effective concentration of this compound for inhibiting ER stress-induced apoptosis in a cell line of interest.
1. Materials:
-
This compound
-
High-purity DMSO
-
Cell line of interest
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., tunicamycin, thapsigargin)
-
96-well clear-bottom black plates (for fluorescence/luminescence assays)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-Glo® 3/7 Assay)
-
Phosphate-buffered saline (PBS)
-
Microplate reader or flow cytometer
2. Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in high-purity DMSO to a stock concentration of 20 mM.
-
Gently vortex to ensure the inhibitor is fully dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C.
3. Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. The density should be such that the cells are approximately 70-80% confluent at the end of the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
4. Dose-Response Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 50, 100 µM).
-
Also prepare the necessary controls: vehicle control (medium with the highest concentration of DMSO), untreated control (medium only), and positive control (medium for later addition of the stimulus).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the control media.
-
Incubate the plate for 1-2 hours at 37°C.
5. Induction of Apoptosis:
-
Prepare the apoptotic stimulus at a predetermined optimal concentration in complete cell culture medium.
-
Add the apoptotic stimulus to all wells except for the untreated control wells.
-
Incubate the plate for the required duration to induce apoptosis (this will be stimulus and cell-type dependent, e.g., 12-48 hours).
6. Apoptosis Assay:
-
At the end of the incubation period, quantify apoptosis using a suitable assay according to the manufacturer's instructions.
-
For Annexin V/PI staining: Harvest the cells, stain with Annexin V-FITC and Propidium Iodide, and analyze by flow cytometry.
-
For Caspase-3/7 activity assay: Add the Caspase-Glo® 3/7 reagent directly to the wells, incubate, and measure luminescence using a microplate reader.
-
7. Data Analysis:
-
Calculate the percentage of apoptotic cells or the relative caspase activity for each treatment group.
-
Normalize the data to the positive control (stimulus only), which represents 100% apoptosis.
-
Plot the percentage of inhibition of apoptosis against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the apoptotic response).
Mandatory Visualizations
Caption: ER Stress-Induced Apoptosis Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a this compound Dose-Response Curve.
References
Technical Support Center: Minimizing Off-Target Effects of Caspase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of caspase inhibitors. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with pan-caspase inhibitors like Z-VAD-FMK?
A1: The most widely reported off-target effects of Z-VAD-FMK include the induction of autophagy and necroptosis. The induction of autophagy has been linked to the inhibition of peptide: N-glycanase (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][2][3] Inhibition of caspases, particularly caspase-8, can also shift the cellular death pathway from apoptosis to a form of programmed necrosis called necroptosis.[4][5] Additionally, Z-VAD-FMK can exhibit cross-reactivity with other cysteine proteases, such as cathepsins and calpains.[6]
Q2: How can I be sure that the observed effects in my experiment are due to caspase inhibition and not off-target effects?
A2: To confirm the specificity of your caspase inhibitor, several control experiments are recommended:
-
Use a more specific inhibitor: Compare the results obtained with a broad-spectrum inhibitor like Z-VAD-FMK to those from a more specific inhibitor, such as Q-VD-OPh, which has been reported to have fewer off-target effects and does not induce autophagy.[1][2]
-
Genetic controls: Utilize siRNA or CRISPR/Cas9 to knock down or knock out specific caspases. If the phenotype is rescued in the absence of the target caspase, it provides strong evidence that the inhibitor's effect is on-target.
-
Dose-response curve: Perform a dose-response experiment to determine the minimal effective concentration of the inhibitor. Using the lowest effective concentration can help minimize off-target effects.[7]
-
Negative control peptide: Use a structurally similar but inactive peptide control, such as Z-FA-FMK, to rule out non-specific effects of the inhibitor's chemical structure.
Q3: My pan-caspase inhibitor is not completely blocking cell death. What could be the reason?
A3: Incomplete blockage of cell death can be due to several factors:
-
Alternative cell death pathways: The cell death you are observing might be caspase-independent. As mentioned, inhibiting apoptosis can sometimes induce necroptosis.[4][5]
-
Suboptimal inhibitor concentration: The effective concentration of the inhibitor can vary between cell types and the nature of the apoptotic stimulus. A dose-response experiment is crucial to determine the optimal concentration for your specific model.[8]
-
Timing of treatment: For irreversible inhibitors, it is critical to add the inhibitor before or at the same time as the apoptotic stimulus to ensure it can bind to the caspases as they become activated.[8]
Q4: Are there any alternatives to Z-VAD-FMK with better specificity?
A4: Yes, Q-VD-OPh is a well-characterized pan-caspase inhibitor that is considered to have improved specificity and lower cytotoxicity compared to Z-VAD-FMK.[9] Notably, Q-VD-OPh does not appear to inhibit NGLY1 and therefore does not induce autophagy as an off-target effect.[1][2] Emricasan (IDN-6556) is another pan-caspase inhibitor that has been evaluated in clinical trials and demonstrates potent anti-apoptotic effects.[10]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Apoptosis
| Potential Cause | Recommended Solution |
| Insufficient Inhibitor Concentration | Perform a dose-response curve to identify the optimal inhibitor concentration for your specific cell type and apoptotic stimulus.[8] |
| Inhibitor Degradation | Prepare fresh inhibitor solutions from powder for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Poor Cell Permeability | Ensure the inhibitor is cell-permeable. For inhibitors with poor permeability, consider using a delivery agent. |
| Incorrect Timing of Treatment | For irreversible inhibitors, pre-incubate cells with the inhibitor for 30-60 minutes before adding the apoptotic stimulus.[8] |
| Caspase-Independent Cell Death | The observed cell death may not be mediated by caspases. Investigate other cell death pathways like necroptosis or autophagy. |
Problem 2: Suspected Off-Target Effects
| Potential Cause | Recommended Solution |
| Inhibitor Concentration is too High | Use the lowest effective concentration determined from your dose-response curve to minimize off-target interactions.[7] |
| Cross-reactivity with other Proteases | Test for the inhibition of other proteases like cathepsins and calpains using specific activity assays. |
| Induction of Necroptosis | Co-treat with a RIPK1 inhibitor (e.g., Necrostatin-1) to see if cell death is rescued. Analyze for markers of necroptosis such as phosphorylation of MLKL.[11] |
| Induction of Autophagy | Assess for the formation of autophagosomes (e.g., LC3-II puncta) by microscopy or Western blot. Compare results with an inhibitor that does not induce autophagy, like Q-VD-OPh.[1][2] |
Quantitative Data: Inhibitor Specificity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for common caspase inhibitors against a panel of human caspases and other proteases. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (in nM) of Pan-Caspase Inhibitors Against Various Human Caspases
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 | Reference(s) |
| Z-VAD-FMK | 2.3 | 0.2 | 1.6 | 0.8 | 2.9 | [12] |
| Q-VD-OPh | 400 | 25 | 100 | 48 | 290 | [9] |
| Emricasan (IDN-6556) | 0.4 | 0.2 | 0.3 | 0.5 | 0.6 | [10] |
Note: IC50 values can vary depending on experimental conditions.
Table 2: Selectivity Profile of Pan-Caspase Inhibitors Against Other Cysteine Proteases
| Inhibitor | Cathepsin B (IC50, nM) | Calpain 1 (IC50, nM) | Reference(s) |
| Z-VAD-FMK | >10,000 | >10,000 | [6] |
Note: Comprehensive, directly comparative data for all inhibitors against a full panel of off-target proteases is limited. It is recommended to consult specific literature for the inhibitor of interest.
Signaling Pathways and Workflows
References
- 1. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. takarabio.com [takarabio.com]
- 7. Blocking a cell-death enzyme may help prevent chemotherapy-related hearing loss [sciencex.com]
- 8. benchchem.com [benchchem.com]
- 9. Effective Caspase Inhibition Blocks Neutrophil Apoptosis and Reveals Mcl-1 as Both a Regulator and a Target of Neutrophil Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Z-ATAD-FMK and Autophagy Induction: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Z-ATAD-FMK and the unintended induction of autophagy.
Troubleshooting Guide
Issue: Increased LC3-II levels or GFP-LC3 puncta observed after this compound treatment, suggesting autophagy induction.
Possible Cause 1: Off-target inhibition of N-glycanase 1 (NGLY1).
This compound, similar to the widely used pan-caspase inhibitor Z-VAD-FMK, can induce autophagy not through caspase inhibition, but by inhibiting NGLY1, a key enzyme in the ER-associated degradation (ERAD) pathway.[1][2][3][4][5] This off-target effect leads to an accumulation of misfolded glycoproteins and triggers an autophagic response.
Suggested Solution:
-
Use an alternative caspase inhibitor: Consider using a more specific caspase inhibitor with a different chemical structure, such as Q-VD-OPh, which has been shown not to inhibit NGLY1 and does not induce autophagy.[1][2][5]
-
Confirm NGLY1 inhibition: If possible, assess NGLY1 activity in your experimental system to confirm that this compound is having an inhibitory effect.
-
siRNA knockdown of NGLY1: As a positive control for the off-target effect, you can use siRNA to knock down NGLY1 and observe if it phenocopies the autophagic response seen with this compound.[2][3][5]
Possible Cause 2: Impaired autophagic flux.
This compound and related compounds can inhibit lysosomal proteases like cathepsins and calpains.[6][7] This blockage prevents the degradation of autophagosomes, leading to their accumulation, which can be misinterpreted as autophagy induction. This is characterized by an increase in both LC3-II and the autophagy substrate p62/SQSTM1.[6][7]
Suggested Solution:
-
Perform an autophagic flux assay: To distinguish between increased autophagosome formation and blocked degradation, treat cells with this compound in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine. A further increase in LC3-II levels in the presence of the lysosomal inhibitor indicates that autophagic flux is intact. If there is no significant change, it suggests that this compound is blocking the flux.[2][6]
-
Monitor p62 levels: Western blotting for p62 can be informative. An accumulation of p62 alongside LC3-II is a strong indicator of impaired autophagic flux.[6][7]
-
Use a lower concentration of this compound: Titrate the concentration of this compound to find the minimum effective dose for caspase inhibition, which may reduce off-target effects on lysosomal proteases.
Issue: Conflicting results or difficulty interpreting autophagy data when using this compound.
Possible Cause: Cell-type and context-dependent effects.
The cellular response to this compound can vary significantly depending on the cell line, the specific experimental conditions, and the primary stimulus being investigated.[8] For instance, in some contexts, this compound can switch cell death from apoptosis to necroptosis, a pathway that can be linked to autophagy.[9]
Suggested Solution:
-
Thoroughly characterize your model system: Run preliminary experiments to understand the baseline autophagic activity in your cells and how they respond to this compound alone.
-
Include multiple controls: Use a panel of controls in your experiments:
-
Untreated cells
-
Vehicle control (e.g., DMSO)
-
Positive control for autophagy induction (e.g., rapamycin, starvation)
-
Positive control for apoptosis induction
-
Alternative caspase inhibitor (e.g., Q-VD-OPh)
-
-
Use multiple autophagy assays: Do not rely on a single marker. Combine techniques like Western blotting for LC3 and p62, fluorescence microscopy for GFP-LC3 puncta, and potentially transmission electron microscopy to visualize autophagic structures for a comprehensive picture.
Frequently Asked Questions (FAQs)
Q1: Is the induction of autophagy by this compound a direct consequence of inhibiting caspases?
No, current evidence strongly suggests that the induction of autophagy is an off-target effect. The primary mechanism identified is the inhibition of N-glycanase 1 (NGLY1).[1][2][3][4][5] Another contributing factor can be the inhibition of lysosomal proteases, which impairs autophagic flux.[6][7]
Q2: My experiment requires caspase inhibition, but the induction of autophagy is confounding my results. What should I do?
The most recommended solution is to switch to an alternative pan-caspase inhibitor that does not have the same off-target effects. Q-VD-OPh is a frequently cited alternative that does not appear to induce autophagy.[1][2][5]
Q3: How can I be sure if this compound is inducing autophagy or blocking its final stages in my cells?
Performing an autophagic flux assay is crucial. This typically involves treating your cells with this compound with and without a late-stage autophagy inhibitor like bafilomycin A1 or chloroquine. A significant further increase in the LC3-II signal in the co-treatment condition compared to this compound alone indicates that the flux is not completely blocked. Conversely, little to no change suggests a blockage in the degradative step.[2][6] Monitoring the accumulation of the autophagy receptor p62 can also help clarify this, as a block in flux will lead to its buildup.[6][7]
Q4: What is the proposed mechanism by which NGLY1 inhibition by this compound leads to autophagy?
NGLY1 is crucial for the endoplasmic reticulum-associated degradation (ERAD) pathway, which removes misfolded glycoproteins from the ER. Inhibition of NGLY1 leads to the accumulation of these proteins, which can induce ER stress and subsequently trigger a protective autophagic response to clear the aggregates.[1][4]
Q5: Can this compound's effect on autophagy influence cell death pathways?
Yes. In some cellular contexts, inhibiting apoptosis with this compound can shift the mode of cell death to necroptosis.[9] Autophagy can be involved in necroptosis, and this compound has been shown to promote both processes in certain models.[9] Therefore, it is important to consider the interplay between apoptosis, necroptosis, and autophagy when interpreting results.
Data Summary
Table 1: Effects of Different Pan-Caspase Inhibitors on Autophagy Markers
| Inhibitor | Target | Effect on LC3-II/GFP-LC3 Puncta | Effect on Autophagic Flux | Key Off-Target | Reference |
| Z-VAD-FMK | Pan-caspase | Increased | Can be impaired | NGLY1, Cathepsins, Calpains | [1][2][6] |
| Q-VD-OPh | Pan-caspase | No significant change | Not impaired | Minimal reported | [1][2] |
Experimental Protocols
Protocol 1: Autophagic Flux Assay using Western Blot
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.
-
Treatment:
-
Group 1: Untreated control
-
Group 2: Vehicle control (e.g., DMSO)
-
Group 3: this compound (at desired concentration)
-
Group 4: Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the experiment.
-
Group 5: this compound (at desired concentration) for the full duration, with Bafilomycin A1 (e.g., 100 nM) added for the final 2-4 hours.
-
-
Cell Lysis: After the treatment period, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II), p62/SQSTM1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for LC3-II and p62, and normalize them to the loading control. Compare the levels across the different treatment groups. An increase in the LC3-II/actin ratio from Group 3 to Group 5 indicates active autophagic flux. An accumulation of p62 in Group 3 that does not significantly increase further in Group 5 suggests impaired flux.
Visualizations
Caption: Off-target effects of this compound leading to autophagy modulation.
Caption: Experimental workflow for assessing autophagic flux.
References
- 1. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]
- 4. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Z-ATAD-FMK In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the caspase-12 inhibitor, Z-ATAD-FMK, in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the in vivo delivery of this compound, presented in a question-and-answer format.
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable peptide that acts as a specific and irreversible inhibitor of caspase-12.[1][2] Its mechanism of action involves the fluoromethyl ketone (FMK) group, which forms a covalent bond with the catalytic site of caspase-12, thereby inactivating the enzyme.[3] Caspase-12 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress.[4][5][6] Therefore, this compound is primarily used as a tool to study and inhibit ER stress-mediated cell death pathways in both in vitro and in vivo models.[1][2]
Q2: What are the key properties of this compound relevant for in vivo studies?
Understanding the physicochemical properties of this compound is crucial for proper handling and experimental design.
| Property | Value | Source |
| Full Name | Z-Ala-Thr-Ala-Asp(OMe)-FMK | [1] |
| Molecular Weight | 540.54 g/mol | [1] |
| Form | Lyophilized solid | [1] |
| Purity | >95% | [1] |
| Solubility | Soluble in DMSO up to 20 mM | [1] |
| Storage (Lyophilized) | Stable for up to 1 year at -20°C under desiccating conditions. | [1] |
| Storage (in DMSO) | Stable for up to 6 months at ≤ -20°C. Avoid repeated freeze-thaw cycles. | [1] |
| Key Feature | The N-terminus benzyloxycarbonyl (Z) group enhances cell permeability. | [1] |
Formulation and Administration
Q3: How do I properly dissolve and prepare this compound for in vivo administration?
Proper dissolution and formulation are critical for accurate dosing and bioavailability. The following protocol provides a general guideline.
Experimental Protocol: Preparation of this compound for In Vivo Injection
-
Reconstitution of Stock Solution:
-
Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.
-
Add the required volume of high-purity DMSO to the vial to create a 20 mM stock solution. For a 1 mg vial (MW: 540.54), this would be approximately 92.5 µL of DMSO.
-
Vortex thoroughly to ensure the peptide is completely dissolved. A pellet may not be visible.[1]
-
-
Preparation of Dosing Solution (Example for Intraperitoneal Injection):
-
Caution: The final concentration of DMSO in the injected volume should be minimized (typically <10%, ideally <5%) to avoid solvent toxicity.
-
Calculate the required amount of this compound stock solution based on the desired final dose and the total injection volume.
-
Prepare a suitable vehicle. A common vehicle for poorly water-soluble compounds is a co-solvent system. For example:
-
10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
50% Sterile Saline or PBS
-
-
To prevent precipitation, prepare the final dosing solution by slowly adding the this compound stock solution to the vehicle while vortexing. Do not add the vehicle to the concentrated DMSO stock.
-
Visually inspect the final solution to ensure it is clear and free of precipitates.
-
-
Administration:
-
Administer the freshly prepared solution to the animal via the chosen route (e.g., intraperitoneal injection).
-
The injection volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
-
Q4: My this compound solution is precipitating upon dilution for injection. What can I do?
Precipitation leads to inaccurate dosing and can cause local irritation or embolism. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Poor Aqueous Solubility | The compound is poorly soluble in aqueous solutions. A co-solvent system is necessary. |
| Incorrect Mixing Order | Adding aqueous buffer directly to the DMSO stock can cause the compound to "crash out." Always add the DMSO stock to the final vehicle solution slowly while vortexing. |
| Solvent Concentration Too Low | The percentage of organic solvent (e.g., DMSO, PEG) in the final vehicle may be insufficient to maintain solubility. Try optimizing the vehicle composition (e.g., increase PEG300 concentration). |
| Low Temperature | The solution may be too cold, reducing solubility. Gentle warming to 37°C may help, but verify the compound's stability at this temperature first. |
| Incorrect pH | The solubility of the compound might be pH-dependent. Ensure the pH of your final vehicle is within a physiological range (7.2-7.4). |
Q5: What are the recommended routes of administration and typical dosages for this compound in vivo?
While specific in vivo dosing for this compound is not widely published, data from similar peptide-based caspase inhibitors (e.g., Z-VAD-FMK) and general principles can guide initial studies. The optimal dose and route must be determined empirically for your specific model and experimental endpoint.
| Parameter | Recommendation / Starting Point | Notes |
| Administration Routes | Intraperitoneal (IP): Most common for systemic delivery in rodent models due to ease of administration and good absorption. Intravenous (IV): Provides 100% bioavailability but may require more complex formulation to avoid precipitation in the bloodstream. Subcutaneous (SC): May provide a slower release profile. | The choice of route depends on the desired pharmacokinetic profile and the target tissue. |
| Suggested Starting Dose Range (Rodents) | 1 - 10 mg/kg | This is a conservative starting range. A dose-escalation study is highly recommended. Start with a low dose and increase until the desired biological effect is observed, while monitoring for any signs of toxicity. |
| Dosing Frequency | Once or twice daily | The frequency will depend on the in vivo half-life of the compound, which is likely to be short. Multiple doses may be required to maintain effective inhibitory concentrations. |
Experimental Design and Controls
Q6: I am not observing the expected inhibition of apoptosis. What are the possible reasons?
Lack of efficacy can stem from multiple factors related to the compound, its delivery, or the experimental model itself. The following workflow can help troubleshoot the issue.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Z-ATAD-FMK versus the Pan-Caspase Inhibitor Z-VAD-FMK
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Caspase Inhibitor
In the intricate landscape of apoptosis research, the selection of appropriate chemical tools is paramount to elucidating cellular pathways and developing novel therapeutics. Caspase inhibitors, in particular, are indispensable for dissecting the roles of these cysteine-aspartic proteases in programmed cell death and inflammation. This guide provides a comprehensive, data-driven comparison of two fluoromethylketone (FMK)-based peptide inhibitors: Z-ATAD-FMK, a specific inhibitor of caspase-12, and Z-VAD-FMK, a widely used pan-caspase inhibitor.
At a Glance: Key Distinctions
| Feature | This compound | Z-VAD-FMK |
| Primary Target | Caspase-12 | Broad-spectrum (most caspases) |
| Mechanism of Action | Irreversible covalent binding to the catalytic site of caspase-12 | Irreversible covalent binding to the catalytic site of multiple caspases[1] |
| Primary Application | Studying endoplasmic reticulum (ER) stress-induced apoptosis | General inhibition of apoptosis; studying caspase-dependent processes |
| Reported Off-Target Effects | Not well-documented | Can induce necroptosis and autophagy[2][3][4][5][6] |
Probing Specificity: this compound's Focus on ER Stress-Induced Apoptosis
This compound is a synthetic peptide inhibitor designed to specifically target caspase-12, a key mediator of apoptosis initiated by endoplasmic reticulum (ER) stress. ER stress, triggered by an accumulation of unfolded or misfolded proteins, can activate a signaling cascade that culminates in cell death.[7][8] this compound serves as a valuable tool to investigate the specific role of caspase-12 in this pathway, allowing researchers to dissect its contribution from other apoptotic stimuli. In vitro and in vivo studies have demonstrated its activity in suppressing annular cell apoptosis and caspase-9 activity.
The Broad Reach of Z-VAD-FMK: A General Inhibitor of Apoptosis
In contrast, Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor that effectively blocks the activity of a wide range of caspases, with the notable exception of caspase-2.[1] Its broad specificity makes it a powerful tool for determining whether a particular cellular process is caspase-dependent.[9] By inhibiting both initiator and executioner caspases, Z-VAD-FMK can prevent the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[10]
Quantitative Data: A Comparative Overview
| Inhibitor | Target Profile | Typical Working Concentration (in vitro) |
| This compound | Specific for Caspase-12 | 50 nM - 100 µM[11] |
| Z-VAD-FMK | Pan-caspase (excluding Caspase-2)[1] | 10 µM - 100 µM[12] |
Note: The optimal working concentration is cell-type and stimulus-dependent and should be determined empirically.
Off-Target Considerations: A Critical Aspect of Experimental Design
A crucial factor in the selection of any chemical inhibitor is its potential for off-target effects. Z-VAD-FMK, while widely used, has been shown to induce alternative cell death pathways. By inhibiting caspases, Z-VAD-FMK can shift the cellular response towards necroptosis, a form of programmed necrosis.[4] Furthermore, Z-VAD-FMK can induce autophagy by inhibiting the N-glycanase NGLY1, an enzyme involved in ER-associated degradation (ERAD).[2][3][5][6] Researchers using Z-VAD-FMK should be aware of these potential confounding factors and may need to incorporate appropriate controls. For instance, the alternative pan-caspase inhibitor Q-VD-OPh has been suggested to be free from this NGLY1 inhibitory effect.[2][3][5][6]
The off-target profile of this compound is not as extensively characterized in the literature. Its specificity for caspase-12 suggests a potentially cleaner profile for studies focused on ER stress, but further investigation into its effects on other cellular processes is warranted.
Signaling Pathways and Points of Inhibition
To visualize the distinct roles of these inhibitors, the following diagrams illustrate their points of intervention in apoptotic signaling pathways.
Caption: ER Stress-Induced Apoptosis Pathway and this compound Inhibition.
Caption: General Apoptotic Pathways and Pan-Caspase Inhibition by Z-VAD-FMK.
Experimental Protocols
The following are generalized protocols for the use of this compound and Z-VAD-FMK in cell culture. It is essential to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Inhibition of ER Stress-Induced Apoptosis with this compound
Objective: To determine if a cellular response to an ER stressor is dependent on caspase-12 activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ER stress-inducing agent (e.g., tunicamycin, thapsigargin)
-
This compound (reconstituted in DMSO to a stock concentration of 20 mM)
-
DMSO (vehicle control)
-
Reagents for apoptosis detection (e.g., Annexin V/Propidium Iodide staining kit, Western blot antibodies for cleaved PARP or cleaved caspase-3)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 10-100 µM) or an equivalent volume of DMSO for 30-60 minutes.[11]
-
Induction of ER Stress: Add the ER stress-inducing agent to the culture medium at a pre-determined optimal concentration.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (typically 4-24 hours).
-
Apoptosis Analysis: Harvest the cells and assess apoptosis using your chosen method.
-
Flow Cytometry: Stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry.
-
Western Blotting: Prepare cell lysates and perform Western blotting to detect the cleavage of caspase substrates like PARP or caspase-3.
-
Protocol 2: General Inhibition of Apoptosis with Z-VAD-FMK
Objective: To determine if a cellular response is dependent on general caspase activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α, etoposide)
-
Z-VAD-FMK (reconstituted in DMSO to a stock concentration of 20 mM)
-
DMSO (vehicle control)
-
Reagents for apoptosis detection
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-treat cells with Z-VAD-FMK (e.g., 20-100 µM) or an equivalent volume of DMSO for 30-60 minutes.[12]
-
Induction of Apoptosis: Add the chosen apoptosis-inducing agent to the culture medium.
-
Incubation: Incubate the cells for the appropriate duration to induce apoptosis.
-
Apoptosis Analysis: Analyze apoptosis as described in Protocol 1.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for comparing the efficacy of caspase inhibitors.
Conclusion and Recommendations
The choice between this compound and Z-VAD-FMK hinges on the specific research question.
-
This compound is the inhibitor of choice for investigating the specific role of caspase-12 in ER stress-induced apoptosis. Its targeted nature allows for a more nuanced understanding of this particular pathway.
-
Z-VAD-FMK remains a valuable tool for determining the general caspase-dependency of a cellular process. However, researchers must remain vigilant for its known off-target effects, including the induction of necroptosis and autophagy, and design experiments with appropriate controls to mitigate these confounding variables.
For any application, it is imperative to perform dose-response experiments to determine the optimal inhibitor concentration for the specific cell type and stimulus used. By carefully considering the target specificity, potential off-target effects, and the experimental context, researchers can confidently select the most appropriate caspase inhibitor to advance their scientific inquiries.
References
- 1. invivogen.com [invivogen.com]
- 2. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-12 and ER-stress-mediated apoptosis: the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Welcome To Utah State University [usu.edu]
- 9. benchchem.com [benchchem.com]
- 10. z-fa-fmk.com [z-fa-fmk.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Z-ATAD-FMK and Other Caspase-12 Inhibitors
For researchers and professionals in drug development, the selection of a potent and specific inhibitor is critical for the accurate study of cellular pathways. This guide provides a detailed comparison of Z-ATAD-FMK, a known caspase-12 inhibitor, with other relevant inhibitors, focusing on their efficacy, specificity, and the experimental protocols for their use.
Caspase-12, a key mediator of endoplasmic reticulum (ER) stress-induced apoptosis in murine models, is a cysteine protease belonging to the caspase family.[1] In humans, caspase-4 is considered the functional ortholog of murine caspase-12 in the ER stress pathway. Therefore, this guide will also draw comparisons with inhibitors of caspase-4.
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. While direct comparative studies providing IC50 values for all relevant inhibitors in a single experiment are limited, the following tables summarize available data from various sources.
Table 1: Comparison of Murine Caspase-12 Inhibitors
| Inhibitor | Target Caspase | IC50/Ki Value | Inhibitor Type | Cell Permeability |
| This compound | Caspase-12 | Not specified in available literature | Irreversible | Yes |
Table 2: Comparison of Human Caspase-4 Inhibitors
| Inhibitor | Target Caspase | IC50/Ki Value | Inhibitor Type | Cell Permeability |
| Z-LEVD-FMK | Caspase-4 | Not specified in available literature | Irreversible | Yes[2] |
| Ac-LEVD-CHO | Caspase-4 | Not specified in available literature | Reversible | No |
| Ac-FLTD-CMK | Caspase-4 | 1.49 µM (IC50)[3][4] | Irreversible | Yes |
| VRT-043198 | Caspase-4 | 0.6 nM (Ki)[3][4] | Not specified | Yes |
It is important to note that the lack of standardized reporting for IC50 values across different studies and vendors makes direct comparisons challenging. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.
Mechanism of Action: The ER Stress-Induced Apoptosis Pathway
Endoplasmic reticulum stress, triggered by an accumulation of unfolded or misfolded proteins, activates a signaling cascade that can ultimately lead to apoptosis. In murine cells, pro-caspase-12 is localized to the ER membrane. Upon ER stress, it is activated, leading to the cleavage and activation of downstream executioner caspases, such as caspase-3, culminating in cell death. This compound acts by irreversibly binding to the active site of caspase-12, thereby blocking this apoptotic cascade.[1]
References
Genetic Validation of Z-ATAD-FMK's Effects Using Caspase-12 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Z-ATAD-FMK and Caspase-12
Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged ER stress can trigger apoptosis, a form of programmed cell death. Caspase-12, an ER-resident caspase, has been identified as a key mediator in the ER stress-specific apoptotic pathway.[1]
This compound is a cell-permeable, irreversible inhibitor with high specificity for caspase-12.[2][3][4] Its peptide sequence, Ala-Thr-Ala-Asp, is designed to mimic the substrate recognition site of caspase-12, and the fluoromethylketone (FMK) group allows it to bind covalently to the active site of the enzyme.[5] this compound is a valuable tool for investigating the role of caspase-12 in ER stress-induced apoptosis. However, to rigorously validate its specificity and on-target effects, a comparison with a genetic model, such as a caspase-12 knockout (Casp12-/-), is the gold standard.
Comparison of this compound's Effects in Wild-Type vs. Caspase-12 Knockout Models
The central hypothesis for validating this compound's specificity is that its protective effect against ER stress-induced apoptosis will be observed in wild-type cells but will be absent or significantly diminished in caspase-12 knockout cells. The knockout cells are already resistant to the caspase-12-mediated apoptotic pathway, thus the inhibitor would have no target to act upon.
Hypothetical Data Summary
The following tables represent the expected outcomes from key experiments comparing the effects of this compound on wild-type (WT) and Casp12-/- cells under ER stress.
Table 1: Cell Viability Under ER Stress
| Cell Type | Treatment | Expected Cell Viability (%) |
| Wild-Type | Vehicle Control | 100 |
| Wild-Type | ER Stress Inducer (e.g., Tunicamycin) | 50 |
| Wild-Type | ER Stress Inducer + this compound | 85 |
| Casp12-/- | Vehicle Control | 100 |
| Casp12-/- | ER Stress Inducer (e.g., Tunicamycin) | 80 |
| Casp12-/- | ER Stress Inducer + this compound | 82 |
Table 2: Caspase-3 Activation Under ER Stress
| Cell Type | Treatment | Expected Relative Caspase-3 Activity |
| Wild-Type | Vehicle Control | 1.0 |
| Wild-Type | ER Stress Inducer (e.g., Tunicamycin) | 4.5 |
| Wild-Type | ER Stress Inducer + this compound | 1.5 |
| Casp12-/- | Vehicle Control | 1.0 |
| Casp12-/- | ER Stress Inducer (e.g., Tunicamycin) | 1.8 |
| Casp12-/- | ER Stress Inducer + this compound | 1.7 |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and the experimental approach for validating this compound, the following diagrams are provided.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Wild-type and Casp12-/- mouse embryonic fibroblasts (MEFs) are suitable models.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
ER Stress Induction: Treat cells with an ER stress inducer such as Tunicamycin (e.g., 2 µg/mL) or Thapsigargin (e.g., 1 µM).
-
Inhibitor Treatment: Pre-treat cells with this compound (typically 10-50 µM) for 1-2 hours before inducing ER stress.[5] A vehicle control (DMSO) should be run in parallel.
Cell Viability Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2][6]
-
Cell Preparation: After treatment, harvest both adherent and floating cells. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Western Blot for Caspase-3 Cleavage
This method detects the activation of the executioner caspase-3.[7][8][9]
-
Protein Extraction: Lyse cells in RIPA buffer containing a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Comparison with Alternative Inhibitors
Z-VAD-FMK (Pan-Caspase Inhibitor)
Z-VAD-FMK is a broad-spectrum caspase inhibitor that targets multiple caspases, including initiator and executioner caspases.[10]
-
Specificity: Unlike the targeted action of this compound on caspase-12, Z-VAD-FMK will inhibit apoptosis triggered by various pathways, not just ER stress.
-
Use as a Control: In experiments, Z-VAD-FMK can be used as a positive control for apoptosis inhibition to confirm that the observed cell death is caspase-dependent.
-
Interpretation: If Z-VAD-FMK rescues cells from ER stress-induced death to a greater extent than this compound in wild-type cells, it may suggest the involvement of other caspases in the process. In Casp12-/- cells, Z-VAD-FMK would still be expected to inhibit any residual caspase-dependent apoptosis that is independent of caspase-12.
Conclusion
The genetic validation of this compound using a caspase-12 knockout model is a robust approach to confirm its on-target effects. The expected results would demonstrate that this compound's protective effect against ER stress-induced apoptosis is significantly attenuated in the absence of its target, caspase-12. This comparative approach, combining a specific chemical inhibitor with a clean genetic model, provides a high degree of confidence in experimental findings related to the role of caspase-12 in cellular pathophysiology. For researchers investigating ER stress and associated diseases, this validation paradigm is crucial for the accurate interpretation of results and for the potential therapeutic development targeting this pathway.
References
- 1. Caspase-12 mediates endoplasmic-reticulum-specific apoptosis and cytotoxicity by amyloid-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 3. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 9. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Z-ATAD-FMK: A Focused Look at Caspase-12 Inhibition and Cross-Reactivity
For researchers investigating cellular pathways involving apoptosis and inflammation, understanding the specificity of chemical inhibitors is paramount. Z-ATAD-FMK is widely recognized as a cell-permeable, irreversible inhibitor of caspase-12. While it is often cited for its specificity, an examination of its cross-reactivity with other members of the caspase family is crucial for the accurate interpretation of experimental results. This guide provides a comparative overview of the known selectivity of this compound and details the typical experimental procedures used to determine caspase inhibitor specificity.
Selectivity Profile of this compound
This compound is primarily characterized as a specific inhibitor of caspase-12, an enzyme predominantly associated with endoplasmic reticulum (ER) stress-induced apoptosis.[1][2] Available literature and product information consistently highlight its targeted action on this particular caspase. In addition to its primary target, this compound has also been reported to reduce the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[2]
However, detailed quantitative data, such as IC50 or Ki values, for this compound against a broad panel of other caspases is not extensively documented in publicly available resources. This lack of comprehensive profiling data makes it challenging to definitively rule out potential interactions with other caspases, particularly at higher concentrations. For comparison, a well-known pan-caspase inhibitor like Z-VAD-FMK is designed with a broader specificity to inhibit a wide range of caspases.
Table 1: Summary of Known this compound Cross-Reactivity
| Caspase Target | Reported Activity of this compound | Notes |
| Caspase-12 | Primary Target (Inhibitor) | Irreversible inhibitor associated with ER stress-induced apoptosis.[1] |
| Caspase-9 | Reduces Activity | An initiator caspase in the intrinsic apoptotic pathway.[2] |
| Other Caspases | No specific quantitative inhibition data readily available. | Further empirical validation is recommended for specific experimental systems. |
Experimental Protocols for Determining Caspase Inhibitor Selectivity
The cross-reactivity of a caspase inhibitor is typically determined using in vitro enzymatic assays. These assays measure the ability of the inhibitor to block the activity of a panel of purified, recombinant caspases against a specific fluorogenic or colorimetric substrate.
General Protocol for Caspase Activity Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in an appropriate solvent, typically DMSO.
-
Dilute the inhibitor to various concentrations to be tested.
-
Prepare assay buffer containing a reducing agent (e.g., DTT) to maintain the active state of the caspases.
-
Reconstitute purified, active recombinant caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9, -10, and -12) in the assay buffer.
-
Prepare the specific fluorogenic or colorimetric substrate for each caspase.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the specific caspase enzyme to each well.
-
Add the various concentrations of the inhibitor (this compound) to the respective wells. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the corresponding caspase substrate to each well.
-
Monitor the fluorescence or absorbance over time using a plate reader. The cleavage of the substrate by the active caspase releases a fluorophore or chromophore, leading to an increase in signal.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This value provides a quantitative measure of the inhibitor's potency against each caspase.
-
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the biological context of caspase inhibition, the following diagrams are provided.
Caption: Workflow for Caspase Inhibitor Selectivity Profiling.
Caption: this compound Intervention in Apoptotic Signaling.
Conclusion
This compound is a valuable tool for studying the role of caspase-12 in ER stress-induced apoptosis. Its reported activity against caspase-9 also warrants consideration when dissecting apoptotic pathways. While it is generally considered a specific inhibitor, the lack of comprehensive public data on its cross-reactivity with other caspases underscores the importance of empirical validation within the context of specific experimental systems. Researchers should be mindful of potential off-target effects, especially when using the inhibitor at high concentrations, and may consider employing complementary techniques, such as genetic knockdown or knockout models, to confirm the specific role of caspase-12.
References
A Comparative Guide to ER Stress Inhibitors: Z-ATAD-FMK vs. Upstream Alternatives
For researchers investigating the complex mechanisms of endoplasmic reticulum (ER) stress and its role in disease, selecting the appropriate inhibitor is critical. This guide provides a detailed comparison of Z-ATAD-FMK, a targeted inhibitor of ER stress-induced apoptosis, with other common inhibitors that act further upstream in the unfolded protein response (UPR), such as 4-Phenylbutyric acid (4-PBA), Tauroursodeoxycholic acid (TUDCA), and Salubrinal.
Introduction to ER Stress and the Unfolded Protein Response (UPR)
The ER is a critical organelle for protein synthesis, folding, and modification. A variety of physiological and pathological conditions can disrupt its function, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins in the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).
Initially, the UPR aims to restore homeostasis by reducing protein translation, increasing the production of chaperones to aid folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under prolonged or severe ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response, culminating in programmed cell death. A key mediator of this apoptotic switch is Caspase-12 (in rodents) and Caspase-4 (in humans), which is activated specifically by ER stress.
Mechanism of Action: A Divergence in Strategy
The inhibitors discussed here target different stages of the ER stress response, a crucial factor in experimental design and interpretation.
-
This compound (Z-Ala-Thr-Ala-Asp(OMe)-FMK): This agent is a highly specific, cell-permeable, and irreversible inhibitor of caspase-12. It does not prevent the initial ER stress or the activation of the UPR pathways. Instead, it acts downstream to directly block the final execution step of ER stress-mediated apoptosis. This makes it an invaluable tool for specifically investigating the role of the caspase-12-dependent apoptotic pathway, downstream of UPR activation.
-
4-Phenylbutyric acid (4-PBA): 4-PBA is a chemical chaperone that works upstream to alleviate ER stress itself. It is thought to interact with the exposed hydrophobic regions of unfolded proteins, preventing their aggregation and facilitating proper folding. By reducing the overall burden of misfolded proteins, 4-PBA attenuates the activation of all three UPR branches and consequently inhibits downstream apoptosis.
-
Tauroursodeoxycholic acid (TUDCA): Similar to 4-PBA, TUDCA is a chemical chaperone that enhances the protein folding capacity of the ER. It has been shown to reduce the activation of key UPR proteins, including PERK, eIF2α, and CHOP, and can inhibit the activation of caspase-12. Its action is broad, aiming to restore ER homeostasis and prevent the initiation of the apoptotic cascade.
-
Salubrinal: Salubrinal employs a distinct mechanism by selectively inhibiting the dephosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). Phosphorylation of eIF2α is a key event in the PERK pathway that leads to a general attenuation of protein synthesis. By maintaining eIF2α in its phosphorylated state, Salubrinal prolongs this translational attenuation, reducing the influx of new proteins into the stressed ER and thereby giving the cell more time to resolve the stress.
The differing points of intervention for these inhibitors are illustrated in the signaling pathway diagram below.
Caption: UPR signaling (PERK branch) and inhibitor targets.
Quantitative Performance Comparison
Direct, head-to-head comparisons of these inhibitors under identical conditions are scarce in the literature. The table below summarizes quantitative data collated from various studies to provide a performance overview. Researchers should note that efficacy is highly dependent on the cell type, the nature and dose of the ER stress inducer, and the treatment duration.
| Inhibitor | Target/Mechanism | Typical Working Concentration (In Vitro) | Observed Effect (with ER Stress Inducer) | Reference |
| This compound | Irreversible Caspase-12 Inhibitor | 20 - 100 µM | Partially suppressed stretch-induced apoptosis in myoblasts. | |
| 4-PBA | Chemical Chaperone | 1 - 10 mM | Significantly reduced Tunicamycin-induced CHOP expression in HK-2 cells. Prevented Thapsigargin-induced cell death in cardiac fibroblasts. | |
| TUDCA | Chemical Chaperone | 30 µM - 1 mM | Suppressed Tunicamycin-induced upregulation of CHOP, GRP78, and cleaved caspase-12 in DRG neurons. | |
| Salubrinal | eIF2α Dephosphorylation Inhibitor | 10 - 50 µM | Protected PC12 cells from Tunicamycin-induced apoptosis with an EC50 of ~15 µM. Reduced Tunicamycin-induced apoptosis in cardiomyocytes by ~10% at 40 µM. |
Experimental Protocols
Below are generalized protocols for inducing ER stress and testing the efficacy of an inhibitor. Note: These protocols must be optimized for specific cell lines and experimental questions.
Workflow for Comparing ER Stress Inhibitors
Caption: General experimental workflow for inhibitor testing.
Protocol 1: Induction of ER Stress and Inhibition
-
Cell Culture: Plate cells (e.g., HeLa, SH-SY5Y, or a cell line relevant to your research) in a suitable format (e.g., 6-well plates for Western blot, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Pre-treatment: Prepare stock solutions of inhibitors in DMSO (e.g., this compound, 4-PBA, TUDCA, Salubrinal). Dilute the stock solution in fresh culture medium to the desired final concentration. It is common to pre-incubate cells with the inhibitor for 1-2 hours before adding the stress-inducing agent.
-
ER Stress Induction: Prepare the ER stress inducer in culture medium.
-
Tunicamycin: Typical concentrations range from 1-5 µg/mL.
-
Thapsigargin: Typical concentrations range from 0.1-1 µM.
-
-
Treatment: Remove the pre-treatment medium and add the medium containing the ER stress inducer, either with or without the inhibitor. Include appropriate controls: vehicle only (e.g., DMSO), inducer only, and inhibitor only.
-
Incubation: Incubate the cells for a predetermined period. Time-course experiments (e.g., 8, 16, 24, 48 hours) are recommended to capture both early UPR activation and later apoptotic events.
-
Harvesting and Analysis:
-
For Western Blotting , lyse cells in RIPA buffer, quantify protein concentration, and probe for key ER stress markers (e.g., GRP78, CHOP, p-PERK, p-eIF2α) and apoptosis markers (e.g., cleaved caspase-12, cleaved caspase-3, cleaved PARP).
-
For Apoptosis Assays , use methods like TUNEL staining or Annexin V/Propidium Iodide flow cytometry to quantify apoptotic cells.
-
For Cell Viability , perform assays like MTT or WST-1 according to the manufacturer's instructions.
-
Conclusion and Recommendations
The choice between this compound and other ER stress inhibitors depends entirely on the biological question being asked.
-
Choose this compound when your goal is to specifically determine if ER stress-induced apoptosis in your model is dependent on the canonical caspase-12 pathway. It allows the UPR to proceed and isolates the apoptotic signaling event.
-
Choose 4-PBA or TUDCA when you want to test if broadly alleviating the protein folding load in the ER can prevent a downstream phenotype (like inflammation or cell death). These are excellent tools for investigating the therapeutic potential of restoring ER homeostasis.
-
Choose Salubrinal when you wish to explore the role of translational attenuation via the PERK-eIF2α axis in protecting cells from ER stress. Its specific mechanism provides a more targeted approach than the general chaperone activity of 4-PBA and TUDCA.
By understanding their distinct mechanisms and points of intervention, researchers can effectively leverage these inhibitors to dissect the complex and multifaceted signaling of the ER stress response.
A Comparative Guide to Apoptosis Inhibition: Z-ATAD-FMK vs. Q-VD-OPh
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent apoptosis inhibitors, Z-ATAD-FMK and Q-VD-OPh. The information presented herein is intended to assist researchers in selecting the appropriate tool for their specific experimental needs in the study of programmed cell death.
Overview and Mechanism of Action
Apoptosis, or programmed cell death, is a critical physiological process. The caspase family of proteases plays a central role in executing this process.[1] Inhibitors of these enzymes are invaluable tools for studying and potentially mitigating apoptosis in various research and therapeutic contexts.
This compound is recognized as a specific inhibitor of caspase-12, an initiator caspase localized to the endoplasmic reticulum (ER).[2] Its primary role is in preventing apoptosis induced by ER stress.[2] Studies have also indicated that this compound can reduce the activity of caspase-9, a key component of the intrinsic apoptosis pathway.[2]
Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[3][4] It exhibits broad-spectrum activity, inhibiting a wide range of caspases, including the initiator caspases-1, -8, -9, -10, and -12, and the executioner caspases-3 and -7.[3][4] Q-VD-OPh is often highlighted for its superior efficacy and lower cytotoxicity compared to first-generation pan-caspase inhibitors like Z-VAD-FMK.[5][6]
Quantitative Comparison of Inhibitor Efficacy
| Inhibitor | Target Caspases | Reported IC50 Values | Key Features |
| This compound | Primarily Caspase-12; also reported to reduce Caspase-9 activity[2] | Specific IC50 for Caspase-12 is not consistently reported in publicly available literature. | Specific for ER stress-induced apoptosis pathway.[2] |
| Q-VD-OPh | Pan-caspase inhibitor (Caspases-1, -3, -7, -8, -9, -10, -12, and others)[3][4] | 25-400 nM for caspases 1, 3, 8, and 9.[3] IC50 of 48 nM for caspase-7.[3] | Broad-spectrum inhibitor with high potency and low toxicity.[5][6] Able to cross the blood-brain barrier.[3] |
Signaling Pathways
Experimental Protocols
Induction of ER Stress-Mediated Apoptosis
A common method to induce ER stress in cell culture is through the use of Thapsigargin.
Materials:
-
Thapsigargin stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Cells of interest plated in appropriate culture vessels
Protocol:
-
Culture cells to the desired confluency.
-
Prepare the working concentration of Thapsigargin by diluting the stock solution in pre-warmed cell culture medium. A typical starting concentration is 1 µM.[7]
-
Remove the existing medium from the cells and replace it with the medium containing Thapsigargin.
-
Incubate the cells for a desired period (e.g., 6 to 24 hours) to induce apoptosis.[7]
-
For inhibitor studies, pre-incubate the cells with this compound or Q-VD-OPh for 1-2 hours before adding Thapsigargin.
Caspase Activity Assay (Fluorometric)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare cell lysates from both control and treated cells.
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Prepare a master mix of 50 µL of 2x Reaction Buffer and 5 µL of the fluorogenic caspase substrate per reaction.
-
Add 55 µL of the master mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).[8]
Cell Viability Assessment (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well clear microplate
-
Spectrophotometer microplate reader
Protocol:
-
Plate cells in a 96-well plate and treat with compounds of interest.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Detection of Apoptosis by Western Blot
This method allows for the detection of key apoptotic markers like cleaved caspase-3 and cleaved PARP.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Prepare protein lysates from control and treated cells.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.[9]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[10]
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Fix and permeabilize the cells or tissue sections.[11]
-
Incubate the samples with the TUNEL reaction mixture according to the manufacturer's instructions.
-
Wash the samples to remove unincorporated nucleotides.
-
Visualize the labeled DNA fragmentation using a fluorescence microscope or quantify the apoptotic cells using a flow cytometer.[10]
Conclusion
The choice between this compound and Q-VD-OPh should be guided by the specific research question. For studies focused specifically on the role of caspase-12 and the ER stress-mediated apoptotic pathway, the specificity of This compound makes it a valuable tool. Conversely, for experiments requiring broad inhibition of apoptosis or when the specific apoptotic pathway is unknown, the potent, pan-caspase inhibitory activity of Q-VD-OPh is advantageous. Its well-documented efficacy and low toxicity make it a reliable choice for a wide range of in vitro and in vivo applications. Researchers should always validate the efficacy of their chosen inhibitor in their specific experimental system.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. opentrons.com [opentrons.com]
- 11. assaygenie.com [assaygenie.com]
Evaluating Z-ATAD-FMK's performance against literature data
For researchers and professionals in drug development, selecting the appropriate tools to dissect cellular pathways is paramount. This guide provides an objective evaluation of Z-ATAD-FMK, a caspase inhibitor, by comparing its known performance characteristics against literature data for other relevant inhibitors. The information is presented to assist in making informed decisions for experimental design.
Mechanism of Action and Target Profile
This compound is a synthetic peptide that functions as an irreversible inhibitor of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death) and inflammation.[1][2] It is designed to be cell-permeable, allowing it to be used in in-vitro cell culture experiments.[1][3] The fluoromethyl ketone (FMK) moiety forms a covalent bond with the active site cysteine of the caspase, leading to irreversible inhibition.[1]
This compound is primarily described as a caspase-12 inhibitor .[3][4][5] Caspase-12 is localized to the endoplasmic reticulum (ER) and is specifically activated in response to ER stress. Additionally, literature indicates that this compound can also reduce the activity of caspase-9 , a key initiator caspase in the mitochondrial apoptotic pathway.[3][4]
Performance Comparison
| Feature | This compound | Z-VAD-FMK (Pan-Caspase Inhibitor) |
| Primary Target(s) | Caspase-12[3][4][5] | Broad-spectrum caspase inhibitor (caspases-1, -3, -4, -5, -6, -7, -8, -9, -10)[6] |
| Other Known Targets | Reduces caspase-9 activity[3][4] | Weakly inhibits caspase-2[6] |
| Inhibitory Efficiency | Not quantitatively reported in literature. | Half-times (s) for inhibition at 1 µM: caspase-1 (2.5), caspase-3 (43), caspase-4 (130), caspase-5 (5.3), caspase-6 (98), caspase-7 (39), caspase-8 (2.5), caspase-9 (3.9) |
| Mechanism of Action | Irreversible, covalent modification of the active site cysteine[1][2] | Irreversible, covalent modification of the active site cysteine[6] |
| Cell Permeability | Yes[1][3] | Yes[6] |
| Effective Concentration | 50 nM - 100 µM in cell culture[1] | 10 µM - 100 µM in cell culture |
| Reported Off-Target Effects | Not extensively documented in literature. | Can inhibit cathepsins B and H, and peptide:N-glycanase (NGLY1).[7] In some cell types, can promote necrosis.[7] |
Signaling Pathways
To visualize the points of intervention for this compound, the following diagrams illustrate the relevant apoptotic signaling pathways.
Caption: ER Stress-Induced Apoptosis Pathway and this compound Inhibition.
Caption: Mitochondrial Apoptosis Pathway and this compound Inhibition.
Experimental Protocols
To aid in the experimental evaluation of this compound and other caspase inhibitors, detailed protocols for key assays are provided below.
Caspase Activity Assay (Fluorogenic Substrate)
This protocol describes a method to quantify caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with apoptosis-inducing agent +/- caspase inhibitor.
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose).
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9).
-
96-well black, flat-bottom microplate.
-
Fluorometer.
Procedure:
-
Cell Lysis:
-
Harvest treated and control cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Bring the final volume in each well to 100 µL with Assay Buffer.
-
Include a blank control with Lysis Buffer only.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Immediately measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC substrates).
-
Incubate the plate at 37°C, protected from light.
-
Read the fluorescence at regular intervals (e.g., every 15 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Compare the activity in inhibitor-treated samples to the untreated control.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of caspase inhibitors on cell viability.
Materials:
-
Cells seeded in a 96-well plate and treated as required.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear, flat-bottom microplate.
-
Microplate reader.
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the apoptosis-inducing agent and/or caspase inhibitor at various concentrations.
-
Include untreated control wells.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the viability of treated cells as a percentage of the untreated control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a caspase inhibitor.
Caption: Workflow for Evaluating Caspase Inhibitor Performance.
Conclusion
This compound is a valuable tool for investigating the role of caspase-12 in ER stress-induced apoptosis. Its reported activity against caspase-9 also suggests a potential role in modulating the mitochondrial apoptotic pathway. However, the lack of publicly available quantitative data on its inhibitory potency and selectivity across the caspase family is a notable limitation. For broader, non-specific inhibition of apoptosis, Z-VAD-FMK remains a well-characterized, albeit less specific, alternative. Researchers should carefully consider the specific caspases involved in their experimental system and the potential for off-target effects when selecting a caspase inhibitor. The provided protocols offer a framework for the in-house validation and comparison of this compound's performance in specific cellular contexts.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, Caspase-12 inhibitor (ab141383) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound A caspase-12 | Vivo Biosciences [vivobiotech.com]
- 6. invivogen.com [invivogen.com]
- 7. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Z-ATAD-FMK: A Comparative Guide to Its Efficacy Via Downstream Marker Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Z-ATAD-FMK's Performance Against Alternative Caspase Inhibitors Supported by Experimental Data.
This guide provides a comprehensive comparison of this compound, a known caspase-12 inhibitor, with other key caspase inhibitors to evaluate its efficacy, particularly concerning its potential off-target effects on caspase-2 and its downstream signaling pathways. Understanding the specificity of caspase inhibitors is paramount in research and therapeutic development to ensure targeted effects and minimize unintended cellular consequences. Here, we present a data-driven comparison and detailed experimental protocols to empower researchers to confirm the efficacy and specificity of this compound in their experimental systems.
Inhibitor Specificity: A Comparative Overview
This compound is primarily documented as an inhibitor of caspase-12, an enzyme involved in endoplasmic reticulum (ER) stress-induced apoptosis. It has also been reported to reduce the activity of caspase-9.[1][2] However, its cross-reactivity with other caspases, such as the initiator caspase-2, is not well-quantified in publicly available literature. To provide a clear perspective, the following table summarizes the known primary targets of this compound and other relevant caspase inhibitors.
| Inhibitor | Primary Target(s) | Known Downstream Markers Affected | Notes |
| This compound | Caspase-12, Caspase-9[1][2] | Pro-caspase-9, Pro-caspase-3 (indirectly) | Primarily associated with ER stress-induced apoptosis. Its effect on specific caspase-2 substrates requires further investigation. |
| Z-VDVAD-FMK | Caspase-2 | BID, MDM2, Golgin-160 | A more specific inhibitor for caspase-2, making it a good positive control for studying caspase-2-mediated events. |
| Z-VAD-FMK | Pan-caspase inhibitor (weak against caspase-2)[3][4] | Broad range of caspase substrates (e.g., PARP) | A widely used tool to induce general caspase inhibition, though its limited efficacy against caspase-2 should be noted.[3][4] |
Downstream Marker Analysis for Efficacy Confirmation
To experimentally validate the efficacy and specificity of this compound, it is crucial to analyze its effect on the cleavage of key downstream substrates of caspases, particularly those of caspase-2. The primary substrates for caspase-2 include BID, MDM2, and Golgin-160.
Comparative Efficacy on Downstream Marker Cleavage
While direct, quantitative head-to-head comparisons of this compound with other caspase-2 inhibitors on substrate cleavage are scarce in published literature, the following table outlines the expected outcomes based on their known specificities. Researchers are encouraged to use the provided protocols to generate this data within their specific experimental models.
| Downstream Marker | Expected Effect of this compound | Expected Effect of Z-VDVAD-FMK (Positive Control) | Expected Effect of Z-VAD-FMK (Negative/Broad-Spectrum Control) |
| Cleaved BID | Minimal to no inhibition expected | Significant inhibition of cleavage | Minimal inhibition expected due to low potency against caspase-2 |
| Cleaved MDM2 | Minimal to no inhibition expected | Significant inhibition of cleavage | Minimal inhibition expected |
| Cleaved Golgin-160 | Minimal to no inhibition expected | Significant inhibition of cleavage | Minimal inhibition expected |
| Cleaved PARP | Potential partial inhibition (downstream of caspase-9) | Minimal to no direct inhibition | Significant inhibition of cleavage |
Experimental Protocols
To facilitate the direct comparison of these inhibitors, detailed protocols for analyzing caspase activity and the cleavage of downstream markers are provided below.
Caspase-2 Activity Assay (Fluorometric)
This assay quantitatively measures the activity of caspase-2 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Caspase-2 substrate (Ac-VDVAD-AFC)
-
Assay buffer (20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound, Z-VDVAD-FMK, Z-VAD-FMK, and DMSO (vehicle control)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Induce apoptosis in your cell line of interest. Pre-treat cells with desired concentrations of this compound, Z-VDVAD-FMK, Z-VAD-FMK, or DMSO for 1-2 hours before inducing apoptosis.
-
Harvest cells and prepare cell lysates using the cell lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with assay buffer.
-
Add 50 µL of 2X caspase-2 substrate solution (Ac-VDVAD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader.
-
Calculate the fold-change in caspase-2 activity relative to the untreated control.
Western Blot Analysis of Downstream Marker Cleavage (BID, MDM2, Golgin-160)
This protocol allows for the qualitative and semi-quantitative analysis of substrate cleavage.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for full-length and cleaved forms of BID, MDM2, and Golgin-160. A loading control antibody (e.g., β-actin or GAPDH) is also required.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as described in the caspase activity assay protocol.
-
Prepare cell lysates and quantify protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Perform densitometric analysis to quantify the levels of the full-length and cleaved proteins, normalizing to the loading control.
Visualizing the Pathways and Workflows
To further clarify the cellular processes and experimental designs, the following diagrams have been generated.
Caption: Signaling pathways showing this compound and Z-VDVAD-FMK targets.
Caption: Workflow for assessing caspase inhibitor efficacy.
References
Safety Operating Guide
Proper Disposal of Z-ATAD-FMK: A Guide for Laboratory Professionals
Key Safety and Disposal Information
Based on available safety data, Z-ATAD-FMK is not classified as a hazardous material. However, it is crucial to handle it with care, employing standard laboratory safety protocols. The following table summarizes key information regarding its handling and disposal.
| Parameter | Information | Source |
| Hazard Classification | Does not meet the criteria for a hazardous material. | |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves (plastic or rubber), and suitable protective clothing. | |
| First Aid - Skin Contact | Immediately wash with water and soap and rinse thoroughly. | |
| First Aid - Eye Contact | Rinse opened eye for several minutes under running water. | |
| First Aid - Inhalation | Supply fresh air; consult a doctor in case of complaints. | |
| First Aid - Ingestion | Rinse mouth with water and seek medical attention. | |
| Spill Cleanup | Absorb solutions with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. | [1] |
| Container Handling | Keep containers tightly closed. Handle uncleaned containers as you would the product itself. | [2] |
| Disposal Method | Dispose of in accordance with prevailing country, federal, state, and local regulations. Consider handing over to a licensed hazardous waste disposal company. | [1][2][3] |
Procedural Guidance for Disposal
The disposal of this compound should follow a clear, step-by-step process to minimize risk and ensure compliance.
Step 1: Assess the Waste Stream Identify all waste containing this compound. This includes unused product, solutions, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment (PPE).
Step 2: Segregate the Waste Collect all this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Consult Institutional and Local Regulations Before disposal, consult your institution's EHS guidelines and local regulatory requirements for chemical waste. These regulations will provide specific instructions on how to manage and dispose of non-hazardous chemical waste.
Step 4: Prepare for Disposal Ensure the waste container is securely closed and clearly labeled with the contents ("this compound waste") and any other information required by your institution.
Step 5: Arrange for Pickup and Disposal Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will have established procedures with licensed waste management contractors.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these guidelines and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound. This commitment to proper chemical handling is integral to maintaining a safe laboratory environment and protecting the broader community.
References
Personal protective equipment for handling Z-ATAD-FMK
This guide provides crucial safety and logistical information for the handling and disposal of Z-ATAD-FMK, a specific caspase-12 inhibitor. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and maintain experimental integrity. While the manufacturer's safety data sheet (SDS) indicates that this compound does not meet the criteria for hazardous material classification under EC Directives, its biological activity as a cell-permeable, irreversible caspase inhibitor necessitates careful handling.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Although not classified as hazardous, direct contact and inhalation should always be avoided. The primary routes of exposure in a laboratory setting are accidental ingestion, inhalation of the lyophilized powder, and skin or eye contact. Therefore, a comprehensive personal protective equipment protocol is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Powder-free, standard laboratory grade. | To prevent direct skin contact with the compound.[1] |
| Body Protection | Laboratory Coat | Standard, long-sleeved. | To protect skin and clothing from potential contamination.[1] |
| Eye & Face Protection | Safety Goggles | ANSI Z87.1-compliant. | To protect eyes from splashes or aerosolized particles.[1] |
Operational Plan: From Receipt to Use
Proper handling procedures are critical from the moment the product is received.
Storage and Reconstitution:
-
Upon Receipt: this compound is typically shipped with polar packs.[2] Immediately upon arrival, store the unopened product at -20°C to -70°C in a manual defrost freezer to avoid repeated freeze-thaw cycles.[2][3]
-
Storage of Lyophilized Powder: The lyophilized powder is stable for up to one year when stored under these conditions.[3]
-
Reconstitution: To create a stock solution, reconstitute the lyophilized powder in high-purity DMSO.[3] For example, adding 92.6 μL of DMSO to the vial will yield a 20 mM stock solution.[3] Ensure the compound is fully dissolved before use.[3]
-
Storage of Stock Solution: The reconstituted stock solution in DMSO is stable for up to 6 months when stored at ≤ -20°C.[3] It is advisable to aliquot the stock solution into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[4]
Experimental Workflow:
The following diagram outlines the general workflow for handling this compound in a cell culture experiment.
Disposal Plan
All materials that have come into contact with this compound should be considered chemical waste and disposed of according to institutional and local regulations.
Table 2: Disposal Guidelines for this compound Contaminated Waste
| Waste Type | Container | Disposal Method |
| Solid Waste | Designated, sealed, and labeled hazardous waste container. | Dispose of in accordance with applicable national, regional, or local regulations.[1] |
| (Gloves, pipette tips, vials, etc.) | ||
| Liquid Waste | Labeled, leak-proof hazardous liquid waste container. | Dispose of waste in accordance to applicable national, regional, or local regulations.[1] Do not pour down the drain. |
| (Unused stock solution, contaminated media) | ||
| Contaminated Packaging | Original packaging that has come into direct contact with the compound. | Dispose of in the same manner as the unused product.[1] |
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.[1]
-
After Skin Contact: Immediately wash the affected area with soap and water and rinse thoroughly.[1]
-
After Eye Contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.[1]
-
After Swallowing: Rinse the mouth with water and seek medical attention.[1]
This procedural guide is intended to supplement, not replace, your institution's established safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal of research chemicals.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
